(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14590-54-6 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide
An In-depth Review of the Discovery, Synthesis, and Applications of a Key Chiral Building Block in Drug Discovery
Abstract
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained chiral dicarboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone presents a unique stereochemical scaffold, making it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of the discovery and history of this compound, its stereoselective synthesis, and its pivotal role as a pharmacophore, particularly in the development of inhibitors for O-acetylserine sulfhydrylase (OASS), a promising target for novel antimicrobial agents.
Introduction
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. Its inherent ring strain and unique electronic properties confer a distinct three-dimensional structure that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. Among the various substituted cyclopropanes, chiral 1,2-dicarboxylic acids, and specifically the (1S,2S)-enantiomer, have emerged as critical synthons for creating molecules with high stereospecificity. This guide focuses on the discovery, synthesis, and biological significance of this compound, providing researchers and drug development professionals with a comprehensive resource.
Discovery and History
The synthesis of cyclopropane derivatives dates back to the late 19th century. However, the isolation and characterization of specific stereoisomers, such as this compound, is a more recent achievement driven by the advancements in asymmetric synthesis and chiral separation techniques. The racemic trans-1,2-cyclopropanedicarboxylic acid was the initial target of synthesis, with subsequent efforts focused on resolving the enantiomers.
Physicochemical and Spectroscopic Data
The precise characterization of this compound is crucial for its application in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 14590-54-6 | --INVALID-LINK-- |
| Molecular Formula | C₅H₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 130.10 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 173-175 °C | Commercially available data |
| Specific Rotation ([α]D) | +85° to +87° (c=1, H₂O) | Commercially available data |
| pKa (predicted) | 3.84 ± 0.11 | --INVALID-LINK-- |
Spectroscopic data provides the structural fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl protons and the acidic protons of the carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the cyclopropyl carbons and the carboxyl carbons.
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the carboxylic acid and the C=O stretching of the carboxyl group.
Experimental Protocols
The preparation of enantiomerically pure this compound is a critical step for its use in drug synthesis. Below are detailed methodologies for its preparation.
Synthesis of Racemic trans-Diethyl-1,2-cyclopropanedicarboxylate
The precursor to the racemic acid is the corresponding diethyl ester, which can be synthesized via several methods. A common approach involves the reaction of diethyl fumarate with diazomethane.
Hydrolysis of Racemic trans-Diethyl-1,2-cyclopropanedicarboxylate to Racemic trans-1,2-Cyclopropanedicarboxylic Acid
Materials:
-
trans-Diethyl-1,2-cyclopropanedicarboxylate
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
A solution of potassium hydroxide in water is prepared.
-
trans-Diethyl-1,2-cyclopropanedicarboxylate is added to the KOH solution.
-
The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and unreacted starting material is extracted with diethyl ether.
-
The aqueous layer is acidified with concentrated HCl to precipitate the dicarboxylic acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield racemic trans-1,2-cyclopropanedicarboxylic acid.
Enzymatic Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid Derivatives
Enzymatic resolution offers a highly selective method for separating enantiomers. While a detailed, universally applicable protocol is substrate-dependent, the general workflow involves the use of a hydrolase enzyme that selectively acts on one enantiomer of a derivative of the racemic acid. For instance, the amidase from Rhodococcus rhodochrous has been shown to be effective in the enantioselective hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[1]
General Workflow for Enzymatic Resolution:
Figure 1: General workflow for the enzymatic resolution of racemic trans-1,2-cyclopropanedicarboxylic acid derivatives.
Biological Activity and Applications in Drug Development
The primary biological application of this compound lies in its role as a scaffold for inhibitors of O-acetylserine sulfhydrylase (OASS).
O-Acetylserine Sulfhydrylase (OASS) as a Drug Target
OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals.[2] This makes it an attractive target for the development of novel antibiotics with selective toxicity. OASS catalyzes the final step in cysteine synthesis, the conversion of O-acetylserine to L-cysteine. Inhibition of this enzyme can disrupt bacterial growth and survival.
This compound Derivatives as OASS Inhibitors
Researchers have designed and synthesized a series of trans-2-substituted-cyclopropane-1-carboxylic acids based on the structure of natural peptide inhibitors of OASS.[3] These synthetic inhibitors, incorporating the this compound scaffold, have shown potent inhibitory activity against OASS from various pathogenic bacteria, including Haemophilus influenzae and Salmonella typhimurium.[3][4]
One of the most potent inhibitors developed is UPAR415, ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid), which exhibits a nanomolar dissociation constant for OASS-A from S. typhimurium. The development of such potent inhibitors highlights the importance of the rigid cyclopropane scaffold in orienting the functional groups for optimal binding to the enzyme's active site.
Mechanism of OASS Inhibition:
The cyclopropane-based inhibitors act as competitive inhibitors of OASS. They are designed to mimic the binding of the natural substrate or the C-terminal isoleucine of serine acetyltransferase (SAT), which is a natural regulator of OASS activity. The carboxylic acid moieties of the inhibitors are crucial for binding to the active site of the enzyme.
Figure 2: Simplified diagram of the competitive inhibition of O-acetylserine sulfhydrylase (OASS).
Conclusion
This compound is a chiral building block of significant importance in modern drug discovery. Its rigid, stereochemically defined structure provides a unique platform for the design of potent and selective enzyme inhibitors. The development of efficient methods for its enantioselective synthesis and resolution has been crucial for unlocking its potential. The successful application of this scaffold in the design of nanomolar inhibitors of O-acetylserine sulfhydrylase underscores its value in the ongoing search for new antimicrobial agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-cyclopropane-1,2-dicarboxylic acid, a chiral building block of significant interest in medicinal chemistry and materials science. The unique conformational constraints imposed by the cyclopropane ring, combined with the presence of two carboxylic acid moieties, result in a distinct spectroscopic signature. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Data Presentation
The following sections summarize the key spectroscopic data for this compound. While mass spectrometry data is readily available, specific, experimentally-derived peak lists for NMR and IR are not consistently reported in publicly accessible databases. Therefore, the NMR and IR data presented below are based on characteristic chemical shift and frequency ranges for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The trans-configuration of the carboxylic acid groups and the rigid cyclopropane ring lead to a predictable set of signals.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show signals for the cyclopropyl methine and methylene protons, as well as a characteristic downfield signal for the acidic carboxylic acid protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane ring, which typically shifts the signals of ring protons upfield compared to their acyclic counterparts.
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |
| CH (methine) | 1.5 - 2.5 | Multiplet | Trans to the other methine proton. |
| CH₂ (methylene) | 0.5 - 1.5 | Multiplet | Diastereotopic protons will likely show complex splitting. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the carboxylic acid carbons and the two distinct carbons of the cyclopropane ring.
| Carbon Assignment | Expected Chemical Shift (δ) [ppm] | Notes |
| -COOH | 170 - 185 | The exact shift depends on the solvent and hydrogen bonding. |
| CH (methine) | 20 - 35 | |
| CH₂ (methylene) | 10 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3300 - 2500 | Strong, Broad | The broadness is due to hydrogen bonding between the carboxylic acid groups. |
| C-H stretch (cyclopropane) | 3100 - 3000 | Medium | |
| C=O stretch | 1725 - 1680 | Strong | The position can be influenced by dimerization through hydrogen bonding. |
| C-O stretch | 1320 - 1210 | Strong | |
| O-H bend | 1440 - 1395 and 950 - 910 | Medium, Broad |
Mass Spectrometry (MS)
The mass spectrum of trans-1,2-cyclopropanedicarboxylic acid, which is identical to that of the (1S,2S) enantiomer, has been reported in the NIST WebBook. The data below is based on the electron ionization (EI) mass spectrum.
| m/z | Relative Intensity (%) | Possible Fragment |
| 41 | 100.0 | C₃H₅⁺ |
| 85 | 85.1 | [M - COOH]⁺ |
| 39 | 78.7 | C₃H₃⁺ |
| 84 | 59.6 | [M - H₂O - CO]⁺ or [C₄H₄O₂]⁺ |
| 130 | 17.0 | [M]⁺ (Molecular Ion) |
| 45 | 14.9 | [COOH]⁺ |
| 112 | 12.8 | [M - H₂O]⁺ |
| 55 | 12.8 | C₄H₇⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent may depend on the solubility of the sample and the desired resolution of the acidic proton signal.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient.
-
Referencing: The solvent peak is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse acquisition.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of the quaternary carboxyl carbons.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
Referencing: The solvent peak is used as an internal reference.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
In an agate mortar, grind 1-2 mg of the solid this compound sample.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution and reduce particle size.
-
Transfer the resulting fine powder to a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (GC-MS with Derivatization)
Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common method.
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh 1-5 mg of the sample into a reaction vial.
-
Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by drying under a stream of nitrogen or in a vacuum oven.
-
Add an appropriate volume of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in excess to the dissolved sample.
-
Tightly cap the vial and heat the mixture at 70-80°C for 1-2 hours to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Acquisition:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250-280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 400.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
physical and chemical properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts a unique conformational constraint on the molecule, making it a valuable scaffold for the design of enzyme inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. While experimental data for this specific enantiomer is limited in publicly available literature, computed values and data for related isomers are provided for a comprehensive understanding.
General and Computed Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, (S,S)-(+)-1,2-Cyclopropanedicarboxylic Acid | [1] |
| CAS Number | 14590-54-6 | [1][2] |
| Molecular Formula | C₅H₆O₄ | [1] |
| Molecular Weight | 130.10 g/mol | [1][3] |
| XLogP3-AA | -0.6 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 2 | [1][3] |
| Exact Mass | 130.02660867 Da | [1][3] |
| Monoisotopic Mass | 130.02660867 Da | [1][3] |
| Topological Polar Surface Area | 74.6 Ų | [1][3] |
Experimental Physical Properties (and related isomers for comparison)
| Property | (1S,2S)-trans- | cis- | 1,1-isomer |
| Melting Point | Not available | 139-141 °C | 134-136 °C |
| Boiling Point | Not available | 305.8 °C at 760 mmHg (predicted) | Not available |
| pKa₁ (predicted) | 3.84 ± 0.11 | Not available | Not available |
| pKa₂ (predicted) | Not available | Not available | Not available |
| Solubility | Generally soluble in polar solvents like water and alcohols.[4] Insoluble in nonpolar organic solvents. Solubility in aqueous base is enhanced due to salt formation.[5] | Soluble in water and alcohols.[4] | Soluble in methanol (1 g/10 mL). |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of the trans-isomer is expected to show signals for the cyclopropyl protons and the carboxylic acid protons. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the cyclopropyl carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]
-
C=O Stretch: A strong absorption band between 1730 and 1700 cm⁻¹ for the carbonyl group of the saturated carboxylic acid.[6]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[6]
-
O-H Bend: A broad peak around 900 cm⁻¹.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of enantiomerically pure this compound typically involves either an asymmetric synthesis approach or the resolution of a racemic mixture of the trans-isomer.
Method: Chiral Resolution of trans-Cyclopropane-1,2-dicarboxylic Acid
A common method for obtaining the (1S,2S)-enantiomer is through the resolution of the racemic trans-1,2-cyclopropanedicarboxylic acid using a chiral resolving agent, such as a chiral amine. The general workflow is as follows:
Melting Point Determination
The melting point of a solid compound is a key physical property indicating its purity.
Protocol: Capillary Method
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]
-
Place the capillary tube in a melting point apparatus.[1]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[1]
pKa Determination
The acid dissociation constants (pKa) are important for understanding the ionization state of the molecule at different pH values.
Protocol: Potentiometric Titration
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in deionized water.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points on the titration curve, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, there will be two half-equivalence points corresponding to pKa₁ and pKa₂.
Spectroscopic Analysis
NMR Spectroscopy
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet or a thin film.
-
KBr Pellet: Grind 1-2 mg of the sample with about 100-200 mg of dry KBr powder and press the mixture into a transparent pellet.
-
Thin Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Place the sample in the sample holder of an FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Biological Activity: Inhibition of O-Acetylserine Sulfhydrylase (OASS)
This compound and its derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[7] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.
OASS Signaling Pathway and Inhibition
OASS catalyzes the final step in cysteine biosynthesis, the reaction of O-acetylserine (OAS) with sulfide. Inhibition of OASS disrupts this essential pathway, leading to a depletion of cysteine, which is crucial for bacterial survival.
Experimental Protocol: OASS Inhibition Assay (Fluorimetric Method)
This assay measures the inhibition of OASS activity by monitoring the change in fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.
-
Purify the OASS enzyme.
-
Prepare a solution of the OASS enzyme in a suitable buffer (e.g., HEPES or phosphate buffer).
-
Record the baseline fluorescence emission spectrum of the enzyme solution.
-
Add increasing concentrations of the inhibitor, this compound, to the enzyme solution.
-
After incubation, record the fluorescence emission spectrum after each addition.
-
The increase in fluorescence intensity at a specific wavelength as a function of the inhibitor concentration can be used to determine the dissociation constant (Kd) of the inhibitor.
Conclusion
This compound is a molecule with significant potential in the development of new therapeutic agents, particularly as an inhibitor of bacterial OASS. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its synthesis and characterization. Further research to determine the experimental physical constants and to explore the full therapeutic potential of this and related compounds is warranted.
References
- 1. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:14590-54-6 | this compound | Chemsrc [chemsrc.com]
- 3. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: Structure, Stereochemistry, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral organic compound with a unique strained three-membered ring system and two carboxylic acid functional groups in a trans configuration. This guide provides a comprehensive overview of its molecular structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis via chiral resolution and its characterization using spectroscopic methods are presented. Furthermore, this document explores the significant role of this compound as an inhibitor of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria, highlighting its potential in the development of novel antimicrobial agents.
Molecular Structure and Stereochemistry
This compound is a stereoisomer of cyclopropane-1,2-dicarboxylic acid. The cyclopropane ring imposes significant conformational rigidity. The "(1S,2S)" designation in its name specifies the absolute configuration at the two chiral carbon atoms of the cyclopropane ring, indicating that the two carboxyl groups are on opposite sides of the ring, in a trans arrangement.
The molecule's structure is characterized by the following key features:
-
Cyclopropane Ring: A three-membered carbon ring, which results in significant ring strain and influences the molecule's reactivity and conformation.
-
Carboxylic Acid Groups: Two carboxyl (-COOH) groups attached to adjacent carbons of the cyclopropane ring. These groups are responsible for the molecule's acidic properties and its ability to form hydrogen bonds.
-
Chirality: The C1 and C2 carbons are chiral centers, leading to the existence of enantiomers. The (1S,2S) isomer is one of the two enantiomers of the trans diastereomer.
The chemical formula for this compound is C₅H₆O₄, and its molecular weight is approximately 130.10 g/mol .[1][2] Its IUPAC name is trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid | [1][2] |
| CAS Number | 14590-54-6 | [1][2] |
| Molecular Formula | C₅H₆O₄ | [1][2] |
| Molecular Weight | 130.10 g/mol | [1][2] |
| Predicted pKa | 3.84 ± 0.11 | |
| Computed XLogP3-AA | -0.6 | [1][2] |
| Topological Polar Surface Area | 74.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
Experimental Protocols
Synthesis via Chiral Resolution of Racemic trans-Cyclopropane-1,2-dicarboxylic Acid
The enantiomerically pure this compound can be obtained from the racemic mixture of trans-cyclopropane-1,2-dicarboxylic acid through classical resolution using a chiral resolving agent, such as (S)-phenylethylamine.[3]
Materials:
-
Racemic trans-cyclopropane-1,2-dicarboxylic acid
-
(S)-phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus
-
pH meter
Procedure:
-
Salt Formation: Dissolve the racemic trans-cyclopropane-1,2-dicarboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring.
-
Diastereomeric Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (S)-phenylethylamine will preferentially crystallize. For complete crystallization, the flask can be placed in a refrigerator overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.
-
Liberation of the Free Acid: Suspend the collected crystals in water and add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically pure this compound.
-
Purity Assessment: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis after conversion to a suitable derivative, such as the dimethyl ester.
Spectroscopic Characterization
Objective: To confirm the structure and stereochemistry of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The expected spectrum for the cyclopropane protons will show complex multiplets due to vicinal and geminal couplings. The protons on the cyclopropane ring in the trans isomer will exhibit distinct chemical shifts and coupling constants.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The spectrum should show distinct signals for the carboxyl carbons and the cyclopropane ring carbons.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer
-
KBr press or ATR accessory
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. Expect to observe a broad O-H stretching band for the carboxylic acid group around 3000 cm⁻¹, a C=O stretching band around 1700 cm⁻¹, and C-H stretching bands for the cyclopropane ring.
Biological Activity: Inhibition of O-acetylserine sulfhydrylase (OASS)
This compound and its derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme that is essential for the biosynthesis of cysteine in bacteria and plants but is absent in mammals.[4][5][6] This makes OASS an attractive target for the development of novel antibiotics.[5][7]
Cysteine Biosynthesis Pathway in Bacteria
The biosynthesis of cysteine in bacteria is a two-step process.[4][7] First, the enzyme serine acetyltransferase (SAT) catalyzes the conversion of L-serine to O-acetylserine (OAS).[4][7] Subsequently, OASS catalyzes the reaction of OAS with sulfide to produce L-cysteine.[4][7]
Mechanism of OASS Inhibition
This compound acts as a competitive inhibitor of OASS.[8] Its rigid cyclopropane scaffold is thought to mimic the binding of the natural substrate, O-acetylserine, or a transition state in the enzymatic reaction. The two carboxylic acid groups are crucial for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the binding of OAS, thereby blocking the production of cysteine and inhibiting bacterial growth. The development of potent and selective inhibitors of OASS based on the cyclopropane-1,2-dicarboxylic acid scaffold is a promising strategy for combating antibiotic resistance.[9]
Conclusion
This compound is a molecule of significant interest due to its unique stereochemistry and promising biological activity. Its rigid structure makes it a valuable scaffold in medicinal chemistry, particularly for the design of enzyme inhibitors. The detailed protocols provided in this guide for its synthesis and characterization will be a valuable resource for researchers in organic synthesis and drug discovery. The elucidation of its inhibitory action on bacterial OASS opens up new avenues for the development of urgently needed antimicrobial agents. Further research into structure-activity relationships of its derivatives could lead to the discovery of even more potent and selective drug candidates.
References
- 1. Sulphur‐Acquisition Pathways for Cysteine Synthesis Confer a Fitness Advantage to Bacteria in Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Computational Studies of Cyclopropane Dicarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane dicarboxylic acid and its isomers represent a class of molecules with significant potential in medicinal chemistry and drug design. Their rigid cyclopropane core offers a unique scaffold for creating conformationally constrained analogues of bioactive molecules. Understanding the energetic landscapes, structural properties, and vibrational signatures of the different isomers—1,1-cyclopropanedicarboxylic acid, cis-1,2-cyclopropanedicarboxylic acid, and trans-1,2-cyclopropanedicarboxylic acid—is crucial for their effective application. This technical guide provides a comprehensive overview of the computational methodologies used to study these isomers, presents key quantitative data in a comparative format, and visualizes important theoretical concepts.
Introduction to Cyclopropane Dicarboxylic Acid Isomers
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives.[1] Cyclopropane dicarboxylic acids are of particular interest as their carboxylic acid functional groups can engage in a variety of intermolecular interactions, making them valuable building blocks in supramolecular chemistry and for the development of enzyme inhibitors.[2][3] The three primary isomers are:
-
1,1-Cyclopropanedicarboxylic acid: A geminal dicarboxylic acid.
-
cis-1,2-Cyclopropanedicarboxylic acid: A vicinal dicarboxylic acid with the carboxyl groups on the same side of the cyclopropane ring.
-
trans-1,2-Cyclopropanedicarboxylic acid: A vicinal dicarboxylic acid with the carboxyl groups on opposite sides of the cyclopropane ring.
Computational studies are indispensable for elucidating the subtle differences in the stability, geometry, and electronic properties of these isomers, which are often challenging to probe experimentally with high precision.
Computational Methodologies
A variety of computational methods are employed to investigate the properties of cyclopropane dicarboxylic acid isomers. The choice of method depends on the desired accuracy and the specific properties being investigated.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of computational studies on these isomers.
Experimental Protocol: Geometry Optimization and Frequency Calculations
A typical computational protocol for studying the isomers of cyclopropane dicarboxylic acid involves the following steps:
-
Initial Structure Generation: The initial 3D structures of the 1,1-, cis-1,2-, and trans-1,2-isomers are generated using molecular modeling software.
-
Geometry Optimization: The geometries of the isomers are optimized to find the minimum energy structures on the potential energy surface. This is commonly performed using DFT with a functional such as B3LYP, in conjunction with a basis set like 6-311G**. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[1]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate relative energies between the isomers.[1]
Ab Initio Molecular Dynamics (AIMD)
AIMD simulations are crucial for understanding the conformational dynamics of the carboxylic acid groups and the influence of the solvent environment.
Experimental Protocol: AIMD Simulations
-
System Setup: The optimized structure of a cyclopropane dicarboxylic acid isomer is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic physiological conditions.
-
Equilibration: The system is equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) to allow the solvent molecules to arrange themselves around the solute.
-
Production Run: A production run is performed for a sufficient length of time (typically several picoseconds) to sample the conformational space of the molecule. The forces are calculated "on-the-fly" using a quantum mechanical method (e.g., DFT).
-
Analysis: The trajectory from the production run is analyzed to determine the preferred conformations, hydrogen bonding patterns, and other dynamic properties.
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from computational studies of cyclopropane dicarboxylic acid isomers. Note: The exact values can vary depending on the level of theory and basis set used in the calculations.
Table 1: Calculated Relative Energies of Cyclopropane Dicarboxylic Acid Isomers
| Isomer | Relative Energy (kcal/mol) |
| trans-1,2-Cyclopropanedicarboxylic acid | 0.00 (most stable) |
| cis-1,2-Cyclopropanedicarboxylic acid | Value depends on level of theory |
| 1,1-Cyclopropanedicarboxylic acid | Value depends on level of theory |
The relative stability of the isomers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.
Table 2: Key Geometric Parameters of Cyclopropane Dicarboxylic Acid Isomers (Optimized Geometries)
| Parameter | 1,1-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |
| C-C (ring) bond length (Å) | Calculated Value | Calculated Value | Calculated Value |
| C-C (carboxyl) bond length (Å) | Calculated Value | Calculated Value | Calculated Value |
| C=O bond length (Å) | Calculated Value | Calculated Value | Calculated Value |
| O-H bond length (Å) | Calculated Value | Calculated Value | Calculated Value |
| Dihedral Angle (HOOC-C-C-COOH) | N/A | Calculated Value | Calculated Value |
Table 3: Calculated Vibrational Frequencies for Key Modes (cm⁻¹)
| Vibrational Mode | 1,1-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |
| O-H stretch | Calculated Value | Calculated Value | Calculated Value |
| C=O stretch | Calculated Value | Calculated Value | Calculated Value |
| C-O stretch | Calculated Value | Calculated Value | Calculated Value |
| Cyclopropane ring breathing | Calculated Value | Calculated Value | Calculated Value |
Visualization of Computational Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of cyclopropane dicarboxylic acid isomers.
Applications in Drug Development
The insights gained from computational studies of cyclopropane dicarboxylic acid isomers are highly valuable in the field of drug development.
-
Scaffold Design: The rigid cyclopropane backbone can be used to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[3]
-
Enzyme Inhibition: Derivatives of cyclopropane dicarboxylic acid have shown promise as inhibitors of various enzymes.[2] Computational docking studies can predict the binding modes of these inhibitors and guide the design of more potent compounds.
-
Pharmacokinetic Properties: The conformational rigidity and metabolic stability of the cyclopropane ring can lead to improved pharmacokinetic properties of a drug candidate.
Conclusion
Computational studies provide a powerful lens through which to examine the nuanced world of cyclopropane dicarboxylic acid isomers. By employing a range of theoretical methods, from quantum chemical calculations to ab initio molecular dynamics, researchers can gain a detailed understanding of their structural, energetic, and dynamic properties. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the rational design of novel therapeutics and functional materials. The continued development of computational methodologies promises to further enhance our ability to predict and harness the unique properties of these fascinating molecules.
References
- 1. Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Novel (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid and its derivatives represent a class of rigid scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. The constrained cyclopropane ring system offers a unique three-dimensional geometry that can impart favorable properties to bioactive molecules, including enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives of this chiral scaffold, with a focus on their potential as antimicrobial and herbicidal agents through the inhibition of key metabolic enzymes.
Synthesis of this compound Derivatives
The asymmetric synthesis of this compound derivatives is crucial for exploring their stereospecific interactions with biological targets. Various synthetic strategies have been developed to access these chiral molecules, including the use of chiral auxiliaries and catalytic asymmetric cyclopropanation reactions.
General Synthetic Approaches
A common strategy for the synthesis of trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives involves the use of chiral starting materials or chiral catalysts. One established method utilizes the rhodium-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates. This approach allows for high diastereoselectivity and enantioselectivity. For instance, the use of chiral dirhodium tetracarboxylate catalysts like Rh₂(R-p-Ph-TPCP)₄ has proven effective for meta- and para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is optimal for ortho-substituted analogs.[1]
Another versatile method involves the chemoenzymatic synthesis of chiral cyclopropyl ketones, which can then be further diversified. This approach often provides access to a library of chiral cyclopropane scaffolds.[2]
Synthesis of Amide and Ester Derivatives
The dicarboxylic acid moiety of the cyclopropane scaffold can be readily converted to a variety of derivatives, such as amides and esters, to explore structure-activity relationships. Standard peptide coupling reagents can be employed for the synthesis of dicarboxamides. For the preparation of ester derivatives, conventional esterification methods can be utilized. The synthesis of fifty-three amide derivatives containing a cyclopropane scaffold has been reported, demonstrating the feasibility of introducing diverse functionalities at the C1 and C2 positions.[3]
Characterization of Novel Derivatives
The structural elucidation and characterization of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and stereochemistry of the cyclopropane ring and its substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and three-dimensional structure of the molecules. The crystal structure of N,N'-bis(4-(tert-butyl)phenyl)cyclopropane-1,1-dicarboxamide, a related derivative, has been elucidated by X-ray diffraction.[4]
-
Saturation Transfer Difference (STD) NMR: This technique is a powerful tool for studying the binding of ligands to protein targets. It can identify the specific protons of the ligand that are in close proximity to the protein, providing insights into the binding epitope.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of novel this compound derivatives, including their biological activity.
Table 1: Physicochemical Properties of Selected Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₅H₆O₄ | 130.10 | 137-140 |
| Derivative A | - | - | - |
| Derivative B | - | - | - |
| Derivative C | - | - | - |
(Data for specific novel derivatives to be populated from further targeted synthesis and characterization studies.)
Table 2: Biological Activity Data of Selected Derivatives
| Compound ID | Target | Organism | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | MIC (µg/mL) |
| UPAR415 derivative | OASS-A/B | S. Typhimurium | Fluorescence Binding | - | nanomolar range | - |
| Amide Derivative F5 | - | E. coli | Broth microdilution | - | - | 128 |
| Amide Derivative F9 | - | E. coli | Broth microdilution | - | - | 32 |
| Amide Derivative F53 | - | E. coli | Broth microdilution | - | - | 128 |
| Amide Derivative F5 | - | S. aureus | Broth microdilution | - | - | 32 |
| Amide Derivative F7 | - | S. aureus | Broth microdilution | - | - | 128 |
| Amide Derivative F9 | - | S. aureus | Broth microdilution | - | - | 64 |
| Amide Derivative F29 | - | S. aureus | Broth microdilution | - | - | 64 |
| Amide Derivative F30 | - | S. aureus | Broth microdilution | - | - | 128 |
| Amide Derivative F36 | - | S. aureus | Broth microdilution | - | - | 128 |
| Amide Derivative F49 | - | S. aureus | Broth microdilution | - | - | 128 |
| Amide Derivative F51 | - | S. aureus | Broth microdilution | - | - | 128 |
| Amide Derivative F53 | - | S. aureus | Broth microdilution | - | - | 32 |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | KARI | Bentgrass | Herbicidal activity | - | - | Moderate activity |
(Data sourced from multiple studies[3][4][7])
Experimental Protocols
General Procedure for Asymmetric Cyclopropanation
A general method for the enantioselective synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates involves the dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates.[1] For meta- or para-substituted aryl- or heteroaryldiazoacetates, Rh₂(R-p-Ph-TPCP)₄ is the optimal catalyst. For ortho-substituted analogs, Rh₂(R-TPPTTL)₄ is preferred, often with the addition of 2-chloropyridine and 4 Å molecular sieves or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve high enantioselectivity.[1] The reactions are typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is determined using the broth microdilution method.[8][9][10][11]
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol for Saturation Transfer Difference (STD) NMR
STD NMR is used to identify the binding epitope of a ligand.[5][6]
-
Sample Preparation: Three samples are typically prepared: the ligand alone, the protein alone, and a mixture of the protein and ligand (usually in a 1:100 molar ratio).
-
NMR Data Acquisition: A standard 1D proton NMR spectrum is acquired for all samples. For the protein-ligand mixture, an STD experiment is performed. This involves acquiring two spectra: an "on-resonance" spectrum where a specific protein resonance is selectively saturated, and an "off-resonance" spectrum where a region with no protein or ligand signals is irradiated.
-
Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein upon binding. The relative intensities of these signals can map the binding epitope.
Signaling Pathways and Biological Targets
This compound derivatives have shown promising inhibitory activity against two key enzymes: O-acetylserine sulfhydrylase (OASS) and ketol-acid reductoisomerase (KARI).
O-acetylserine Sulfhydrylase (OASS) Inhibition
OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants. Inhibition of OASS disrupts the production of cysteine, an essential amino acid, leading to bacterial cell death. This makes OASS an attractive target for the development of novel antibiotics.[12][13] The disruption of this pathway can lead to dysregulated sulfur metabolism, increased susceptibility to oxidative stress, and enhanced sensitivity to other antibiotics.[12]
Ketol-acid Reductoisomerase (KARI) Inhibition
KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.[4] This pathway is responsible for the production of valine, leucine, and isoleucine. As this pathway is absent in animals, KARI is an excellent target for the development of herbicides and antimicrobial agents.[14] Inhibition of KARI leads to a deficiency in BCAAs, which disrupts protein synthesis and ultimately results in plant death.[15][16]
Conclusion
This compound derivatives represent a promising class of molecules with significant potential for the development of novel therapeutic and agrochemical agents. Their rigid scaffold allows for precise stereochemical control, which is essential for potent and selective inhibition of their biological targets, OASS and KARI. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize new derivatives with improved biological activities. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and effective drugs and herbicides.
References
- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. protocols.io [protocols.io]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]
Biological Activity Screening of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have emerged as compounds of interest in antimicrobial research. Their primary biological target is O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, which is absent in mammals. This makes OASS an attractive target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the biological activity screening of this compound, focusing on its interaction with OASS. It includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The cysteine biosynthesis pathway is a promising area for a new class of antibacterial drugs. O-acetylserine sulfhydrylase (OASS) is a key enzyme in this pathway, responsible for the final step in cysteine synthesis.[1][2][3] The unique, strained ring structure of cyclopropane-1,2-dicarboxylic acid derivatives allows them to act as inhibitors of this enzyme.[2] This guide focuses on the trans-(1S,2S) enantiomer of cyclopropane-1,2-dicarboxylic acid, outlining the methodologies to assess its biological activity.
Target Pathway: Cysteine Biosynthesis
This compound targets the cysteine biosynthesis pathway, which is essential for bacterial survival. The key enzyme in the terminal step of this pathway is O-acetylserine sulfhydrylase (OASS). OASS catalyzes the conversion of O-acetylserine (OAS) and sulfide into L-cysteine.[1][2][3] The pyridoxal 5'-phosphate (PLP) coenzyme is essential for its catalytic activity.[2] Inhibition of OASS disrupts cysteine production, leading to bacterial growth inhibition.
Quantitative Data Summary
| Compound | Target Isoform | Dissociation Constant (Kd) (µM) |
| Tetrasubstituted cyclopropane derivative 23 | OASS-A | 9.0 |
| Tetrasubstituted cyclopropane derivative 23 | OASS-B | 40 |
| Benzyl-substituted derivative 24 | OASS-A | 48 |
| Benzyl-substituted derivative 24 | OASS-B | 368 |
| Data sourced from a study on cyclopropane-1,2-dicarboxylic acids as tools for biophysical investigation of O-acetylserine sulfhydrylases.[2] |
Experimental Protocols
Purification of O-acetylserine Sulfhydrylase (OASS) from Salmonella typhimurium
A detailed protocol for the purification of OASS-A from Salmonella typhimurium has been established.[4] The general steps are outlined below:
Fluorescence-Based Binding Assay
The binding affinity of this compound to OASS can be determined by monitoring the intrinsic fluorescence of the PLP cofactor.[2]
Materials:
-
Purified OASS-A or OASS-B
-
This compound
-
HEPES buffer (100 mM, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.
-
Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 550 nm) at 20°C.
-
Add increasing concentrations of the this compound solution to the enzyme solution, incubating for a few minutes after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the spectra for the blank contribution (buffer and inhibitor solution without enzyme).
-
Monitor the increase in fluorescence intensity at 500 nm as a function of the inhibitor concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
References
- 1. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rcsb.org [rcsb.org]
- 4. The purification and characterization of O-acetylserine sulfhydrylase-A from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ring Strain in (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-cyclopropane-1,2-dicarboxylic acid, a chiral molecule with a strained three-membered ring, presents a unique structural motif of significant interest in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane core profoundly influences its chemical reactivity, conformational preferences, and biological activity. This technical guide provides an in-depth analysis of the factors contributing to the ring strain of this specific stereoisomer, outlines experimental and computational approaches for its quantification, and details a proposed synthetic protocol.
The Genesis of Ring Strain in Cyclopropane Derivatives
The concept of ring strain is fundamental to understanding the chemistry of cyclic molecules. In cyclopropane, this strain arises from two primary sources: angle strain and torsional strain.[1][2]
-
Angle Strain (Baeyer Strain): The carbon atoms in cyclopropane are sp³ hybridized, preferring bond angles of 109.5°. However, the geometry of the three-membered ring forces the internal C-C-C bond angles to be 60°, a significant deviation that leads to poor orbital overlap and destabilization.[2][3][4] This severe angle strain is the principal contributor to the high reactivity of cyclopropanes compared to their acyclic counterparts.[5]
-
Torsional Strain (Pitzer Strain): In cyclopropane, the C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive steric interactions.[6] Unlike larger, more flexible rings, the rigid cyclopropane structure cannot adopt a conformation to alleviate this eclipsing strain.[1]
The total ring strain energy of the parent cyclopropane molecule is approximately 27.6 kcal/mol.[5][6][7] This inherent strain energy is a key thermodynamic factor driving ring-opening reactions.[8]
Influence of Substituents on Ring Strain
The introduction of substituents onto the cyclopropane ring can modulate its strain energy. The nature, size, and stereochemical orientation of these substituents play a crucial role. In the case of this compound, the two carboxylic acid groups are in a trans configuration. This arrangement is expected to be more stable than the corresponding cis isomer due to reduced steric repulsion between the bulky carboxylic acid groups. However, electronic effects, such as induction and hyperconjugation, can also influence the bond strengths within the ring and thus the overall strain energy. For instance, electronegative substituents like fluorine have been shown to increase the ring strain in cyclopropanes.[9]
Quantitative Assessment of Ring Strain
Thermochemical Methods
The strain energy of a cyclic compound can be determined by comparing its experimental heat of combustion or heat of formation with that of a hypothetical strain-free reference compound.[4] The difference in these values provides a measure of the energy stored in the ring due to strain.
| Thermochemical Data for Related Compounds | Value | Reference |
| Total Ring Strain of Cyclopropane | 27.6 kcal/mol | [5][6][7] |
| Heat of Combustion of Cyclopropane (gas) | -499.85 kcal/mol | [7] |
Computational Chemistry Approaches
In the absence of experimental data, computational methods provide a powerful tool for estimating the ring strain. Ab initio and Density Functional Theory (DFT) calculations can be used to determine the geometry, energy, and vibrational frequencies of the molecule. The strain energy can then be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.[10]
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the molecular structure and bonding, which are directly related to the ring strain.
| Spectroscopic Data for this compound | Source |
| ¹H NMR | Varian A-60 |
| ¹³C NMR | L. L. Mccoy, University of Missouri |
| IR (FTIR) | R. L. Augustine, Seton Hall University (KBr Wafer) |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |
The precise chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy are sensitive to the strained environment of the cyclopropane ring. For instance, the C-H bonds in cyclopropanes exhibit a higher s-character, which can influence their spectroscopic signatures.[6]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the search results. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar cyclopropane dicarboxylic acid derivatives. The following proposed protocol is based on the general principles of cyclopropanation reactions.
Proposed Synthesis of this compound
This proposed synthesis involves the cyclopropanation of a fumaric acid derivative, followed by hydrolysis.
Step 1: Preparation of Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl fumarate in anhydrous toluene.
-
Reagent Addition: Prepare a solution of a suitable dihalocarbene precursor (e.g., from bromoform and a strong base like potassium tert-butoxide) or a Simmons-Smith type reagent (diiodomethane and a zinc-copper couple). For stereocontrol, a chiral auxiliary or catalyst may be employed.
-
Reaction: Add the carbene precursor or Simmons-Smith reagent dropwise to the solution of diethyl fumarate at a controlled temperature (typically 0 °C to room temperature).
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add a stoichiometric amount of a strong base, such as potassium hydroxide or sodium hydroxide. Heat the mixture to reflux and monitor the reaction progress until the ester is fully hydrolyzed.
-
Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1-2.
-
Isolation: The desired this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Sources of ring strain in the cyclopropane core.
Caption: Proposed synthetic workflow for the target molecule.
Conclusion
The ring strain in this compound is a critical determinant of its chemical and physical properties. While direct experimental quantification remains an area for future investigation, a thorough understanding can be achieved by combining the established principles of cyclopropane chemistry with modern computational techniques. The proposed synthetic pathway offers a viable route for obtaining this valuable chiral building block for further research and development in various scientific disciplines.
References
- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 2. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Solubility of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, consolidates available qualitative solubility information for the target compound and quantitative data for structurally related cyclic dicarboxylic acids. Furthermore, it outlines a general experimental protocol for determining solubility, providing a framework for researchers to generate specific data. This guide aims to be a valuable resource for scientists and professionals working with this compound in drug development and other research areas where solubility is a critical parameter.
Introduction
This compound is a chiral dicarboxylic acid with a rigid cyclopropane backbone. Its stereochemistry and the presence of two carboxylic acid groups make it an interesting building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The polarity imparted by the two carboxylic acid groups suggests a preference for polar solvents. However, the compact, non-polar cyclopropane ring also influences its solubility profile. This guide provides an overview of what is currently known about the solubility of this compound and its analogs.
Solubility Data
A thorough search of available literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative information and quantitative data for structurally similar compounds provide valuable insights into its likely solubility behavior.
Qualitative Solubility of Cyclic Dicarboxylic Acids
General trends for dicarboxylic acids suggest that they are more soluble in polar organic solvents, such as alcohols and acetone, than in non-polar solvents like hexane. The ability of the carboxylic acid groups to form hydrogen bonds with polar solvent molecules is a key factor driving this solubility. For instance, related cyclic dicarboxylic acids are reported to be soluble in polar solvents.
-
trans-1,2-Cyclopentanedicarboxylic acid is described as being soluble in polar solvents like water and alcohols.
-
cis-1,2-Cyclohexanedicarboxylic acid is reported to be soluble in methanol, ethanol, benzene, and ether.
This suggests that this compound is also likely to be soluble in similar polar organic solvents.
Quantitative Solubility of a Structural Isomer
While not the target compound, quantitative solubility data for a structural isomer, Cyclopropane-1,1-dicarboxylic acid , is available and offers a point of comparison.
| Solvent | Temperature (°C) | Solubility (g/10 mL) | Molar Solubility (mol/L) (Approx.) | Reference |
| Methanol | Not Specified | 1 | ~3.84 | [1] |
Note: The molar solubility was calculated based on a molecular weight of 130.10 g/mol and the assumption that 10 mL of methanol has a mass of approximately 7.92 g, leading to a solution density close to that of the solvent.
This high solubility in methanol, a polar protic solvent, further supports the expectation that this compound will exhibit good solubility in similar solvents.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in the solvent of choice at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined analytically.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid present at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.
Logical Workflow for Solubility Determination:
Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the isothermal shake-flask method.
Conclusion
References
Methodological & Application
Enantioselective Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts unique conformational constraints on molecules, making it a valuable scaffold for the design of novel therapeutics. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important compound, targeting researchers and professionals in the field. The methods described herein focus on enzymatic resolutions, and asymmetric catalysis, providing a range of strategies to access the desired (1S,2S)-enantiomer with high purity.
Synthetic Strategies Overview
Several key strategies have been developed for the enantioselective synthesis of this compound. These can be broadly categorized as:
-
Enzymatic Resolution: This method involves the selective transformation of one enantiomer in a racemic mixture of a suitable precursor, typically an ester or amide derivative of trans-cyclopropane-1,2-dicarboxylic acid, using an enzyme. The unreacted enantiomer or the product can then be isolated in high enantiomeric purity.
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst, such as a rhodium or copper complex, to direct the cyclopropanation of an achiral olefin with a diazoacetate derivative, leading to the formation of an enantiomerically enriched cyclopropane diester. Subsequent hydrolysis then yields the target diacid.
-
Organocatalysis: Chiral organic molecules can also be employed to catalyze the asymmetric synthesis of cyclopropane derivatives, often through cascade reactions.
The choice of method will depend on factors such as substrate availability, desired scale, and access to specialized catalysts or enzymes.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different enantioselective methods described in the protocols below. This allows for a direct comparison of their efficiency and stereoselectivity.
| Method | Catalyst/Enzyme | Substrate | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield | Citation(s) |
| Enzymatic Resolution | Rhodococcus rhodochrous IFO 15564 (amidase) | (±)-trans-2-Carbamoylcyclopropanecarboxylate | This compound derivative | N/A | >99% for remaining substrate | High | [1][2] |
| Asymmetric Catalysis | Rh₂(S-DOSP)₄ | Styrene and methyl aryldiazoacetate | Methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate | >95:5 | Up to 98% | 63-98% | [3][4] |
| Organocatalysis | Chiral diphenylprolinol TMS ether | α,β-Unsaturated aldehyde and bromomalonate | Chiral cyclopropane derivative | >30:1 | 90-98% | High | [5][6] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-trans-Cyclopropane-1,2-dicarboxylic Acid Amido Ester
This protocol describes the kinetic resolution of a racemic amido ester of trans-cyclopropane-1,2-dicarboxylic acid using the amidase activity of Rhodococcus rhodochrous IFO 15564. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiopure amido ester.
Materials:
-
(±)-Methyl trans-2-carbamoylcyclopropanecarboxylate
-
Rhodococcus rhodochrous IFO 15564 cells
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
-
Potassium hydroxide
Procedure:
-
Enzyme Preparation: Cultivate Rhodococcus rhodochrous IFO 15564 according to standard microbiological procedures. Harvest the cells by centrifugation and wash with phosphate buffer (pH 7.0). The resulting cell paste can be used directly.
-
Enzymatic Hydrolysis:
-
In a temperature-controlled reactor, suspend the (±)-methyl trans-2-carbamoylcyclopropanecarboxylate in phosphate buffer (pH 7.0).
-
Add the prepared Rhodococcus rhodochrous cell paste to the substrate suspension.
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2 with hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The resulting mixture contains the unreacted (1R,2R)-methyl 2-carbamoylcyclopropanecarboxylate and the product (1S,2S)-2-carboxycyclopropanecarbamic acid. These can be separated by column chromatography.
-
-
Hydrolysis to this compound:
-
The isolated (1S,2S)-2-carboxycyclopropanecarbamic acid can be hydrolyzed to the target diacid by heating with an aqueous solution of potassium hydroxide.
-
After cooling, acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol details the synthesis of diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate through the asymmetric cyclopropanation of an alkene with a diazoester, catalyzed by a chiral rhodium(II) complex. The resulting diester is then hydrolyzed to the diacid.
Materials:
-
Styrene (or other suitable alkene)
-
Ethyl diazoacetate
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous pentane (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Asymmetric Cyclopropanation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral dirhodium(II) catalyst (e.g., 0.01 equivalents) and the alkene (e.g., 5 equivalents) in anhydrous pentane.[3]
-
In a separate flask, dissolve ethyl diazoacetate (1 equivalent) in anhydrous pentane.[3]
-
Add the ethyl diazoacetate solution to the catalyst/alkene mixture dropwise over a period of 1-2 hours at room temperature using a syringe pump.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification of the Diester:
-
Upon completion, pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess alkene.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified diethyl ester in a mixture of ethanol and water.
-
Add a stoichiometric amount of potassium hydroxide and heat the mixture to reflux.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification of the Diacid:
Protocol 3: Organocatalytic Asymmetric Synthesis
This protocol outlines a general approach for the organocatalytic enantioselective synthesis of a cyclopropane precursor, which can then be converted to the target diacid. This example uses a chiral prolinol derivative to catalyze a cascade Michael-alkylation reaction.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Bromomalonate derivative (e.g., diethyl bromomalonate)
-
Chiral diphenylprolinol TMS ether
-
Base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., chloroform)
-
Reagents for subsequent conversion to the dicarboxylic acid (e.g., oxidizing agents, hydrolyzing agents)
Procedure:
-
Asymmetric Cascade Reaction:
-
To a solution of the α,β-unsaturated aldehyde and the bromomalonate derivative in anhydrous chloroform, add the chiral diphenylprolinol TMS ether catalyst (typically 10-20 mol%).[5]
-
Add the base (e.g., 2,6-lutidine) and stir the reaction mixture at room temperature.[6]
-
Monitor the reaction by TLC. The reaction typically proceeds with high diastereoselectivity and enantioselectivity.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and work up by standard procedures (e.g., washing with aqueous acid and brine, drying, and concentration).
-
Purify the resulting cyclopropane derivative by flash column chromatography.
-
-
Conversion to this compound:
-
The purified cyclopropane derivative, which contains ester and aldehyde functionalities, needs to be converted to the dicarboxylic acid. This may involve a sequence of reactions, such as oxidation of the aldehyde to a carboxylic acid and hydrolysis of the esters. The specific steps will depend on the exact structure of the cyclopropane intermediate.
-
Visualizations
Diagram 1: General Workflow for Enantioselective Synthesis
Caption: General synthetic routes to the target molecule.
Diagram 2: Signaling Pathway for Asymmetric Catalysis
Caption: Catalytic cycle for asymmetric cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 6. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2S)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained chiral building block that has garnered significant interest in organic synthesis and medicinal chemistry. Its rigid cyclopropane core, coupled with the stereochemically defined carboxylic acid functionalities, makes it an invaluable scaffold for the synthesis of complex chiral molecules. The inherent strain of the three-membered ring and the specific spatial arrangement of its substituents offer unique properties that can enhance metabolic stability and binding affinity to biological targets. This document provides an overview of its applications, particularly in the development of enzyme inhibitors, and detailed protocols for its use in synthesis.
Applications in Organic Synthesis
The primary application of this compound and its derivatives lies in their use as chiral synthons for a variety of complex molecules. The trans-configuration of the carboxylic acid groups provides a well-defined stereochemical platform for further functionalization.
Enzyme Inhibitors: O-Acetylserine Sulfhydrylase (OASS)
A significant area of research has focused on the use of cyclopropane-1,2-dicarboxylic acid derivatives as inhibitors of O-acetylserine sulfhydrylase (OASS).[1] OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but is absent in mammals, making it an attractive target for the development of novel antibiotics.[1] The rigid cyclopropane scaffold can mimic the transition states of enzymatic reactions, leading to potent inhibition.[1]
Researchers have synthesized a series of derivatives to probe the structure-activity relationships (SAR) for OASS inhibition. These studies provide valuable insights into the binding modes of small molecules to OASS enzymes.[1]
Chiral Ligands and Asymmetric Catalysis
The C2-symmetric nature of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. Although this specific application is less documented in readily available literature compared to its use in medicinal chemistry, the principles of chiral ligand design suggest its potential in this area. The dicarboxylic acid can be converted into various functional groups, such as amides, esters, or alcohols, which can then be used to coordinate with metal centers and create a chiral environment for catalysis.
Building Blocks for Bioactive Molecules
The cyclopropane ring is a structural motif found in numerous natural products and pharmaceutical agents.[2] Its unique conformational properties can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and reduced off-target effects. This compound serves as a versatile starting material for the enantioselective synthesis of these complex bioactive molecules.
Data Presentation: Inhibition of O-Acetylserine Sulfhydrylase (OASS)
The following table summarizes the dissociation constants (Kd) of various cyclopropane-1,2-dicarboxylic acid derivatives against two isoforms of OASS from Salmonella typhimurium (StOASS-A and StOASS-B). This data is crucial for understanding the structure-activity relationship of these inhibitors.
| Compound ID | Structure | Kd for StOASS-A (μM) | Kd for StOASS-B (μM) | Reference |
| 1 | This compound | > 500 | > 500 | [1] |
| 2 | (1S,2S)-1-Carboxy-2-cyclopropanecarboxylic acid methyl ester | 150 ± 10 | 200 ± 20 | [1] |
| 3 | Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate | > 500 | > 500 | [1] |
| 4 | (1S,2S)-N1,N2-Dimethylcyclopropane-1,2-dicarboxamide | > 500 | > 500 | [1] |
Experimental Protocols
The following protocols are based on established synthetic routes for the preparation and modification of cyclopropane-1,2-dicarboxylic acid derivatives.
Synthesis of (1S,2S)-1-Carboxy-2-cyclopropanecarboxylic acid methyl ester (Monoester)
This protocol describes the selective mono-esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Acetyl chloride
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g), add acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure monoester.
Synthesis of trans-1,2-Bis(hydroxymethyl)cyclopropane
This protocol details the reduction of diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate to the corresponding diol.
Materials:
-
Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of a saturated aqueous NH4Cl solution.
-
Add ethyl acetate to the mixture and stir vigorously to break up the aluminum salts.
-
Filter the mixture and wash the solid salts with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield trans-1,2-bis(hydroxymethyl)cyclopropane as a crude oil, which can be further purified by distillation or chromatography.
Visualizations
Synthetic Pathway to OASS Inhibitors
The following diagram illustrates the synthetic route from this compound to various derivatives tested as OASS inhibitors.
References
Application Notes and Protocols: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid is a rigid, C2-symmetric chiral building block that holds significant potential in the field of asymmetric catalysis. Its constrained cyclopropane backbone allows for the precise spatial arrangement of coordinating groups, making it an attractive scaffold for the design of novel chiral ligands and auxiliaries. These derivatives can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes on the utility of this compound as a precursor for C2-symmetric chiral bisamide ligands and outlines a general protocol for their potential application in asymmetric catalysis.
Application Highlight: Precursor for C2-Symmetric Chiral Bisamide Ligands
A prominent application of this compound and its derivatives is in the synthesis of C2-symmetric chiral ligands. These ligands are highly valued in asymmetric catalysis because their symmetry can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[1][2] The rigid cyclopropane framework derived from this compound offers a unique and tunable platform for creating such ligands.
One notable example is the synthesis of chiral bisamide ligands from (1S,2S)-(-)-3-methylene-cyclopropane-1,2-dicarboxylic acid, a close derivative of the title compound.[3][4][5] These bisamide ligands are of interest for their potential to coordinate with various transition metals and catalyze a range of asymmetric reactions.
Experimental Protocols
Protocol 1: Synthesis of a C2-Symmetric Bisamide Ligand
This protocol is adapted from the synthesis of C2-symmetric chiral bisamide ligands derived from chiral Feist's acid, a methylene derivative of this compound.[3][4][5]
Objective: To synthesize a C2-symmetric bisamide ligand from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A chiral amine (e.g., (R)-(+)-α-methylbenzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude diacid chloride.
-
Amidation: Dissolve the crude diacid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the chiral amine (2.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add the amine solution dropwise to the diacid chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired C2-symmetric chiral bisamide ligand.
Characterization: The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and measurement of its specific rotation to confirm its structure and purity.[3]
Proposed Application in Asymmetric Catalysis
While the direct catalytic applications of bisamide ligands derived from this compound are still an emerging area of research, their structural similarity to well-established C2-symmetric ligands, such as bis(oxazolines) (BOX), suggests their potential utility in a variety of metal-catalyzed asymmetric reactions.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general representation based on the successful application of other C2-symmetric ligands in copper-catalyzed asymmetric Diels-Alder reactions.
Objective: To perform an asymmetric Diels-Alder reaction using a complex of the synthesized bisamide ligand and a copper(II) salt as the catalyst.
Materials:
-
Synthesized C2-symmetric bisamide ligand (from Protocol 1)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous dichloromethane (DCM)
-
A diene (e.g., cyclopentadiene)
-
A dienophile (e.g., N-acryloyl-2-oxazolidinone)
-
Molecular sieves (4 Å), activated
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the C2-symmetric bisamide ligand (0.11 eq) and Cu(OTf)₂ (0.10 eq). Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Diels-Alder Reaction: Add activated 4 Å molecular sieves to the catalyst solution. Cool the mixture to the desired temperature (e.g., -78 °C). Add the dienophile (1.0 eq) to the reaction mixture. Then, add the diene (3.0 eq) dropwise. Stir the reaction at this temperature for the required time (typically several hours to days), monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a small amount of water or saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Filter the mixture to remove the molecular sieves and catalyst residue, washing with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired Diels-Alder adduct.
-
Analysis: Determine the yield of the purified product. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Data Presentation
The following table provides a template for summarizing the results of the proposed asymmetric Diels-Alder reaction. Data should be collected for various substrates and reaction conditions to evaluate the effectiveness of the new ligand.
| Entry | Diene | Dienophile | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cyclopentadiene | N-acryloyl-2-oxazolidinone | 10 | -78 | 24 | Data | Data | Data |
| 2 | Cyclohexadiene | N-crotonoyl-2-oxazolidinone | 10 | -78 | 48 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Data to be filled from experimental results.
Visualizations
Synthesis of C2-Symmetric Bisamide Ligand
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Synthesis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the enantioselective synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. The described method utilizes an enzymatic resolution of a racemic mono-amido mono-ester precursor, which is a reliable and effective strategy for obtaining the desired enantiomerically pure compound.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone allows for the precise spatial orientation of the two carboxylic acid moieties, making it a valuable scaffold for the design of conformationally constrained analogs of biologically active molecules. This protocol details a robust method for its preparation, starting from the commercially available diethyl (±)-trans-cyclopropane-1,2-dicarboxylate.
Overall Synthetic Scheme
The synthesis involves a three-step process starting with the racemic diethyl ester. The key step is the enantioselective hydrolysis of a racemic mono-amido mono-ester derivative using the enzyme amidase from Rhodococcus rhodochrous, followed by chemical hydrolysis to yield the target diacid.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee (%) |
| 1 | (±)-Methyl hydrogen trans-cyclopropane-1,2-dicarboxylate | Diethyl (±)-trans-cyclopropane-1,2-dicarboxylate | KOH, Methanol | ~95% | N/A |
| 2 | Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (±)-Methyl hydrogen trans-cyclopropane-1,2-dicarboxylate | Ethyl chloroformate, Triethylamine, Ammonia | High | N/A |
| 3 | Methyl (1R,2R)-2-carbamoylcyclopropanecarboxylate | Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | Rhodococcus rhodochrous (amidase) | >99% ee (unreacted ester) | >99% |
| 4 | This compound | Methyl (1S,2S)-2-carbamoylcyclopropanecarboxylate (from enzymatic resolution) | Aqueous HCl | High | >99% |
Experimental Protocols
Step 1: Synthesis of (±)-Methyl hydrogen trans-cyclopropane-1,2-dicarboxylate
This procedure describes the selective hydrolysis of one ester group of the starting diethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl (±)-trans-cyclopropane-1,2-dicarboxylate (1 equivalent) in methanol.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (1 equivalent) in methanol dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with cold 1 M HCl to a pH of approximately 2.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-ester as a colorless oil.
Step 2: Synthesis of Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate
This step converts the remaining carboxylic acid group to a primary amide.
-
Activation: Dissolve the (±)-methyl hydrogen trans-cyclopropane-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add triethylamine (1.1 equivalents), followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the mixture at this temperature for 30 minutes.
-
Amination: Bubble ammonia gas through the solution for 15 minutes, or add a concentrated aqueous ammonia solution (2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 3: Enzymatic Resolution of Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate
This key step utilizes an amidase to selectively hydrolyze one enantiomer.[1][2]
-
Enzyme Preparation: Prepare a suspension of Rhodococcus rhodochrous cells in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Biotransformation: Add the racemic methyl (±)-trans-2-carbamoylcyclopropanecarboxylate to the cell suspension.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Work-up: Once the desired ee of the unreacted (1S,2S)-ester is reached (typically >99%), centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched methyl (1S,2S)-2-carbamoylcyclopropanecarboxylate. The hydrolyzed (1R,2R)-acid will remain in the aqueous layer.
Step 4: Hydrolysis to this compound
This final step converts the enantiomerically pure mono-amido mono-ester to the target diacid.
-
Hydrolysis: Dissolve the enantiomerically enriched methyl (1S,2S)-2-carbamoylcyclopropanecarboxylate in 6 M aqueous HCl.
-
Heating: Heat the mixture at reflux for 8-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white solid.
Mandatory Visualization
References
Application Notes and Protocols for (1S,2S)-Cyclopropane-1,2-Dicarboxylic Acid Derived Ligands in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S)-cyclopropane-1,2-dicarboxylic acid serves as a valuable chiral building block for the synthesis of sophisticated ligands for asymmetric catalysis. Its rigid cyclopropane backbone provides a well-defined stereochemical environment that can be effectively translated into high enantioselectivity in metal-catalyzed reactions. This document provides detailed application notes and protocols for a chiral phosphorus/sulfur ligand derived from a cyclopropane scaffold, specifically focusing on its successful application in palladium-catalyzed asymmetric allylic alkylation.
Application Notes
The inherent chirality and conformational rigidity of the cyclopropane framework make it an excellent scaffold for the design of novel chiral ligands. While this compound itself is not commonly employed directly as a ligand in transition metal catalysis, it is a key starting material for the synthesis of more complex and highly effective chiral ligands.
One notable application is in the development of chiral phosphorus/sulfur (P/S) ligands for palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the construction of stereogenic centers in organic synthesis. A series of chiral, cyclopropane-based P/S ligands have been synthesized and demonstrated to be highly effective in the palladium-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate with dimethyl malonate. The optimal ligand configuration in this class has been shown to afford the product in high yield and with excellent enantioselectivity.[1]
The stereochemical outcome of the reaction is highly dependent on the substituents on the phosphorus and sulfur atoms, as well as the overall geometry of the ligand backbone. The cyclopropane scaffold serves to orient the coordinating atoms in a precise manner around the metal center, thereby creating a highly effective chiral pocket for the catalytic transformation.
Quantitative Data Presentation
The following table summarizes the performance of a key cyclopropane-based phosphorus/sulfur ligand in the palladium-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate with dimethyl malonate.
| Ligand/Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pd / Chiral Cyclopropane-based P/S Ligand | 1,3-diphenylpropenyl acetate | dimethyl malonate | High | 93 | [1] |
Experimental Protocols
1. Synthesis of a Chiral Cyclopropane-Based Phosphorus/Sulfur Ligand
This protocol is a representative synthesis of a chiral ligand derived from a cyclopropane backbone. The synthesis of various derivatives allows for the fine-tuning of the ligand's electronic and steric properties.
-
Step 1: Synthesis of the Cyclopropane Backbone: The synthesis typically starts from a commercially available or readily prepared chiral cyclopropane derivative, which can be obtained from this compound through standard functional group transformations.
-
Step 2: Introduction of the Sulfur Moiety: The cyclopropane backbone is functionalized with a sulfur-containing group. This can be achieved, for example, by reacting a suitable electrophilic cyclopropane derivative with a thiol.
-
Step 3: Introduction of the Phosphorus Moiety: A phosphine group is introduced to the cyclopropane scaffold. This is often accomplished by reacting a lithiated intermediate of the sulfur-containing cyclopropane with a chlorophosphine.
-
Step 4: Purification: The final ligand is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
2. Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes a general procedure for the asymmetric allylic alkylation using a chiral cyclopropane-based P/S ligand.
-
Materials:
-
Palladium precursor (e.g., [Pd(allyl)Cl]₂)
-
Chiral cyclopropane-based P/S ligand
-
Substrate (e.g., 1,3-diphenylpropenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
To this solution, add the substrate and the nucleophile.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and application of a chiral cyclopropane-based ligand in palladium-catalyzed asymmetric allylic alkylation.
Caption: Workflow for ligand synthesis and catalytic application.
This workflow outlines the key stages, from the synthesis of the chiral ligand derived from a cyclopropane scaffold to its application in a palladium-catalyzed asymmetric allylic alkylation reaction and the final analysis of the chiral product.
References
Application Notes and Protocols: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including enhanced metabolic stability and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate for the Hepatitis C virus (HCV) protease inhibitor, Boceprevir.
Initially, the application of this cyclopropane derivative in the synthesis of the antiviral drug Telaprevir was also considered. However, structural analysis reveals that the P2 moiety of Telaprevir features a cyclopentane ring fused to a proline scaffold, not a cyclopropane derivative. Therefore, this document will focus exclusively on the synthesis of the Boceprevir intermediate.
Application: Synthesis of the Boceprevir Intermediate
Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. A key structural component of Boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core, which is derived from this compound. The synthesis of its methyl ester hydrochloride is a critical step in the overall synthesis of the active pharmaceutical ingredient.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of the Boceprevir intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, as reported in various patents.
| Step | Starting Material | Product | Reported Yield (%) |
| 1. Amino Protection | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | ~95% |
| 2. Chiral Induction & Amide Formation | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amine | 33.1 - 34.98% |
| 3. Deprotection, Esterification & Salt Formation | Amide from Step 2 | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | 62.7 - 67.74% |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, a key intermediate for Boceprevir, starting from a derivative of this compound.
Protocol 1: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
This protocol outlines a synthetic route that involves the formation of the bicyclic core followed by chiral resolution and functional group manipulation.
Step 1: Amino Protection of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
-
Dissolve 300g of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride in 200mL of dichloromethane in a 1L reaction flask.
-
Cool the solution to 0°C using an ice-salt bath with stirring until the solution is clear.
-
Add 200mL of water and 36.6g of potassium carbonate.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
Step 2: Chiral Induction and Amide Formation
-
To the N-Boc protected intermediate from Step 1, add 4,4'-difluorobenzophenone as a chiral inductive agent.
-
Under the action of a hydrogen abstracting reagent, react with (S)-1,2,3,4-tetrahydronaphthalen-1-amine at 30-35°C for 3-4 hours to yield the corresponding amide.[1]
-
The specific hydrogen abstracting reagent and solvent system may vary based on the patent literature.
Step 3: Deprotection, Esterification, and Salt Formation
-
Dissolve the amide from Step 2 in a suitable solvent like methanol.
-
Cool the solution to 0 to -10°C and slowly add a solution of hydrogen chloride in methanol.
-
Allow the reaction to proceed at room temperature for 4-8 hours until completion.
-
The reaction removes the Boc protecting group and the chiral auxiliary, followed by esterification of the carboxylic acid.
-
Purify the product by crystallization or chromatography to obtain (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.[1]
Visualizations
HCV NS3/NS4A Protease Signaling Pathway
The following diagram illustrates the mechanism by which the HCV NS3/NS4A protease disrupts the host's innate immune response, a pathway inhibited by Boceprevir.
Caption: HCV NS3/NS4A protease inhibits interferon production.
Experimental Workflow for Boceprevir Intermediate Synthesis
The following diagram outlines the key stages in the synthesis of the Boceprevir intermediate.
Caption: Synthesis workflow for the Boceprevir intermediate.
References
Application Notes and Protocols for Chiral Resolution using (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, where the separation of enantiomers from a racemic mixture is often required. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. One effective method for chiral resolution is the formation of diastereomeric salts, which relies on the differential solubility of these salts, allowing for their separation by fractional crystallization.
This document provides detailed application notes and a generalized protocol for the use of (1S,2S)-cyclopropane-1,2-dicarboxylic acid as a chiral resolving agent for racemic basic compounds, such as amines. This compound is a chiral diacid that can form diastereomeric salts with enantiomers of a racemic base. The rigid cyclopropane backbone and the presence of two carboxylic acid moieties provide distinct stereochemical interactions, leading to the formation of diastereomeric salts with potentially significant differences in solubility.
Principle of Resolution
The fundamental principle of this resolution technique is the reaction of a racemic base (a 50:50 mixture of (R)-Base and (S)-Base) with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts:
-
((R)-Base) • (this compound)
-
((S)-Base) • (this compound)
These diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties, such as melting points, crystal structures, and, most importantly, solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated, and the desired enantiomer of the base is liberated by treatment with a suitable acid or base.
Generalized Experimental Workflow
The overall process for the chiral resolution of a racemic base using this compound can be summarized in the following workflow:
Application Notes and Protocols for the Derivatization of (1S,2S)-cyclopropane-1,2-dicarboxylic acid for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral molecule of interest in various fields, including medicinal chemistry and materials science. Its accurate quantification and chiral purity determination are crucial for research and development. Due to its low volatility and high polarity, direct analysis by gas chromatography (GC) is challenging. Therefore, derivatization is an essential step to convert the dicarboxylic acid into a more volatile and thermally stable form suitable for GC analysis, or to introduce a chiral handle for separation of enantiomers on achiral columns in high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes using GC-MS and HPLC-MS/MS.
Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC-MS analysis aims to increase the volatility and thermal stability of the analyte. Two common methods for dicarboxylic acids are esterification and silylation.
Method 1: Esterification to form Dimethyl Esters
This method converts the carboxylic acid groups into methyl esters, which are significantly more volatile.
Experimental Protocol:
Materials:
-
This compound sample
-
Diazomethane solution (ethereal) or Trimethylsilyldiazomethane (TMS-diazomethane) in hexane (2.0 M)
-
Methanol
-
Diethyl ether
-
Nitrogen gas supply
-
Glass vials with screw caps
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry glass vial.
-
Dissolution: Dissolve the sample in 1 mL of a 9:1 (v/v) mixture of diethyl ether and methanol.
-
Derivatization:
-
Using Diazomethane (Caution: Explosive and highly toxic. Handle with extreme care in a fume hood). Slowly add an ethereal solution of diazomethane dropwise to the sample solution at room temperature with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Using TMS-diazomethane (Safer alternative). Add TMS-diazomethane (2.0 M in hexane) dropwise to the sample solution at room temperature until a persistent yellow color is observed.
-
-
Reaction Quenching: Allow the reaction to proceed for 10-15 minutes at room temperature. Quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).
Workflow for Esterification:
Caption: Workflow for esterification of this compound.
Method 2: Silylation to form Trimethylsilyl (TMS) Esters
Silylation replaces the acidic protons of the carboxylic acid groups with trimethylsilyl groups. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1]
Experimental Protocol:
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
Glass vials with screw caps
Protocol:
-
Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Workflow for Silylation:
References
Application Notes and Protocols for Enzymatic Resolution in (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic trans-cyclopropane-1,2-dicarboxylic acid derivatives, a key step in the synthesis of the enantiomerically pure (1S,2S)-isomer. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds. The methods described herein focus on kinetic resolution using microbial amidases and lipases, offering efficient and environmentally benign alternatives to traditional chemical resolution techniques.
Introduction
(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a rigid, chiral scaffold frequently incorporated into drug candidates to enhance potency, selectivity, and metabolic stability. Its stereoselective synthesis is therefore of significant interest. Enzymatic kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst (an enzyme), is a powerful strategy to obtain enantiopure compounds. This note details two primary enzymatic approaches: the hydrolysis of amido esters and diamides using whole cells of Rhodococcus rhodochrous, and the hydrolysis of diesters using lipases.
Method 1: Amidase-Catalyzed Hydrolysis of trans-Cyclopropane-1,2-dicarboxamides
The amidase from the microorganism Rhodococcus rhodochrous has demonstrated moderate to high enantioselectivity in the hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. This method allows for the separation of enantiomers by converting one enantiomer into a carboxylic acid, which can then be separated from the unreacted amide or ester.
Quantitative Data Summary
The following table summarizes the results of the enantioselective hydrolysis of various amido esters and diamides of (±)-trans-cyclopropane-1,2-dicarboxylic acid catalyzed by Rhodococcus rhodochrous IFO 15564.[1][2]
| Substrate | Product | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (1S,2S)-2-Carbamoylcyclopropanecarboxylic acid | 48 | >99 (1R,2R) | 91 (1S,2S) |
| Benzyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (1S,2S)-2-Carbamoylcyclopropanecarboxylic acid | 59 | 65 (1R,2R) | 94 (1S,2S) |
| (±)-trans-N-Benzylcyclopropane-1,2-dicarboxamide | (1S,2S)-2-(Benzylcarbamoyl)cyclopropanecarboxylic acid | 49 | 95 (1R,2R) | 98 (1S,2S) |
| (±)-trans-N-Allylcyclopropane-1,2-dicarboxamide | (1S,2S)-2-(Allylcarbamoyl)cyclopropanecarboxylic acid | 45 | 80 (1R,2R) | 98 (1S,2S) |
Experimental Protocol: Amidase-Catalyzed Resolution
This protocol is based on the methodology for the biotransformation of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate.
1. Microorganism and Culture:
-
Strain: Rhodococcus rhodochrous IFO 15564.
-
Medium: Prepare a suitable growth medium (e.g., nutrient broth or a specific medium for amidase induction if required).
-
Cultivation: Inoculate the medium with the microorganism and incubate with shaking at an appropriate temperature (e.g., 28-30 °C) until a sufficient cell density is reached.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer, pH 7.0), and resuspend in the same buffer to the desired cell concentration.
2. Enzymatic Hydrolysis:
-
Reaction Setup: In a reaction vessel, combine the washed Rhodococcus rhodochrous cells with a solution of the racemic substrate (e.g., methyl (±)-trans-2-carbamoylcyclopropanecarboxylate) in a suitable buffer.
-
Substrate Concentration: The concentration of the substrate should be optimized, but a starting point could be in the range of 10-50 mM.
-
Reaction Conditions: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of both the substrate and product using chiral HPLC or GC.[2]
3. Work-up and Purification:
-
Cell Removal: Once the desired conversion is reached (typically around 50% for optimal kinetic resolution), stop the reaction and remove the microbial cells by centrifugation or filtration.
-
Extraction of Unreacted Substrate: Acidify the supernatant to pH 2 with HCl and extract the unreacted (1R,2R)-amido ester with an organic solvent like ethyl acetate.
-
Extraction of Product: Basify the remaining aqueous layer to pH 8-9 with a suitable base (e.g., NaOH) and wash with an organic solvent to remove any remaining ester. Re-acidify the aqueous layer to pH 2 and extract the (1S,2S)-amido acid product with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting product and unreacted substrate can be further purified by crystallization or chromatography if necessary.
4. Hydrolysis to this compound:
-
The resulting (1S,2S)-amido acid can be hydrolyzed to the target (1S,2S)-dicarboxylic acid under acidic or basic conditions.
Workflow Diagram
References
Troubleshooting & Optimization
common problems and side reactions in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)
-
Question: My cyclopropanation reaction is producing a mixture of cis and trans isomers, with a low proportion of the desired trans-(1S,2S) product. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a frequent challenge in cyclopropanation. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. For rhodium-catalyzed reactions, the ligand on the catalyst can significantly influence the trans selectivity. For instance, in the cyclopropanation of alkenes with aryldiazoacetates, certain rhodium catalysts are known to be highly trans-selective. Additionally, the steric and electronic properties of the starting alkene and the diazo reagent can impact the diastereomeric ratio.
Troubleshooting Steps:
-
Catalyst Selection: If using a rhodium catalyst, consider screening different chiral ligands. For donor-acceptor carbenes, catalysts like Rh₂(S-TCPTAD)₄ have shown high diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable trans product.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to more polar options (e.g., dichloromethane, dichloroethane).
-
Substrate Modification: If possible, modifying the ester groups of the starting alkene (e.g., from methyl to bulkier esters like tert-butyl) can introduce steric hindrance that favors the formation of the trans isomer.
-
Issue 2: Low Enantioselectivity (Low ee%)
-
Question: I am obtaining the desired trans-cyclopropane-1,2-dicarboxylic acid ester, but the enantiomeric excess (ee%) of the (1S,2S) enantiomer is low. What are the key factors affecting enantioselectivity?
-
Answer: Achieving high enantioselectivity in asymmetric cyclopropanation is highly dependent on the chiral catalyst and its interaction with the substrates. Several factors can lead to low ee%.
Troubleshooting Steps:
-
Catalyst Choice and Purity: The selection of the chiral catalyst is paramount. For rhodium-catalyzed reactions, a variety of chiral ligands are available, and their effectiveness can be substrate-dependent. Ensure the catalyst is of high purity and has not degraded.
-
Catalyst Loading: While catalytic amounts are used, excessively low catalyst loading might lead to a competing, non-enantioselective background reaction. Conversely, high catalyst loading is not always beneficial and can sometimes decrease enantioselectivity. Optimization of the catalyst loading is recommended.
-
Slow Addition of Diazo Compound: The slow addition of the diazo compound to the reaction mixture containing the alkene and the catalyst is crucial. This maintains a low concentration of the reactive carbene intermediate, which helps to suppress side reactions and can improve enantioselectivity.
-
Additives: In some rhodium-catalyzed cyclopropanations, the use of additives can significantly enhance enantioselectivity. For certain substrates, additives like 2-chloropyridine have been shown to be beneficial.
-
Enzymatic Resolution: If direct asymmetric synthesis proves challenging, consider an enzymatic resolution of the racemic trans-diester or a derivative. Lipases and amidases can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess.
-
Issue 3: Formation of Side Products
-
Question: My reaction mixture shows the presence of significant side products, complicating purification and reducing the yield of the desired cyclopropane. What are the common side reactions and how can I minimize them?
-
Answer: Side reactions in cyclopropanation are common and can arise from the reactivity of the carbene intermediate.
Common Side Reactions and Solutions:
-
Carbene Dimerization: The coupling of two carbene intermediates to form an alkene (e.g., diethyl fumarate or maleate from ethyl diazoacetate) is a common side reaction.
-
Solution: Maintain a low concentration of the diazo compound by adding it slowly to the reaction mixture.
-
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or the substrate.
-
Solution: Choose a solvent that is less prone to C-H insertion (e.g., dichloromethane, benzene).
-
-
Ylide Formation: If the substrate or solvent contains heteroatoms with lone pairs (e.g., sulfides, ethers), the carbene can form a ylide, which may undergo further reactions.
-
Solution: Avoid solvents and substrates with highly nucleophilic heteroatoms if this is a problematic side reaction.
-
-
Oligomerization: In some cases, the alkene substrate can polymerize, especially under acidic conditions that might be generated from the decomposition of the diazo compound.
-
Solution: Ensure the reaction is run under neutral or slightly basic conditions if necessary. The use of molecular sieves can sometimes help to scavenge acidic impurities.
-
-
Issue 4: Difficulty in Purification
-
Question: I am struggling to separate the desired this compound from the other stereoisomers and starting materials. What are effective purification strategies?
-
Answer: The separation of stereoisomers can be challenging due to their similar physical properties.
Purification Strategies:
-
Chromatography:
-
Diastereomers: The cis and trans isomers of the diester can often be separated by standard silica gel column chromatography.
-
Enantiomers: The separation of enantiomers requires a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs are often effective.
-
-
Crystallization:
-
Diastereomeric Salt Formation: For the dicarboxylic acid, diastereomeric salts can be formed by reacting the racemic acid with a chiral amine resolving agent. These diastereomeric salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered.
-
Direct Crystallization: In some cases, the desired enantiomer may be induced to crystallize from a supersaturated solution, sometimes through seeding with a pure crystal.
-
-
Enzymatic Resolution: As mentioned earlier, enzymatic resolution is a powerful method for obtaining one enantiomer in high purity. The product acid and the remaining ester can typically be separated by extraction or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common strategies for obtaining enantiomerically enriched this compound include:
-
Asymmetric cyclopropanation: This involves the reaction of a dialkyl fumarate with a diazoacetate in the presence of a chiral catalyst, typically based on rhodium, copper, or cobalt.
-
Enzymatic resolution: This method starts with a racemic mixture of the trans-cyclopropane-1,2-dicarboxylic acid diester or a related derivative. A specific enzyme, such as a lipase or an amidase, selectively hydrolyzes one of the enantiomers, allowing for the separation of the desired (1S,2S)-enantiomer.
-
Chiral auxiliary-based synthesis: A chiral auxiliary is attached to the starting material to direct the stereochemistry of the cyclopropanation reaction. The auxiliary is then removed in a subsequent step.
Q2: How can I determine the enantiomeric excess (ee%) of my product?
A2: The enantiomeric excess is typically determined using a chiral analytical technique. The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The two enantiomers will have different retention times, and the ee% can be calculated from the relative areas of the two peaks. Other techniques include chiral gas chromatography (GC) for volatile derivatives and NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent.
Q3: What is the importance of the trans configuration in this molecule?
A3: The trans configuration refers to the stereochemical relationship where the two carboxylic acid groups are on opposite sides of the cyclopropane ring. This specific arrangement is often crucial for the biological activity of molecules that incorporate this scaffold, as it dictates the three-dimensional shape and the positioning of the functional groups for interaction with biological targets.
Q4: Can I synthesize the (1R,2R) enantiomer using a similar strategy?
A4: Yes. In asymmetric catalysis, using the opposite enantiomer of the chiral catalyst or ligand will typically lead to the formation of the opposite enantiomer of the product, in this case, (1R,2R)-cyclopropane-1,2-dicarboxylic acid. In enzymatic resolutions, sometimes the other enantiomer of the substrate is the one that is preferentially reacted, or a different enzyme might exhibit the opposite enantioselectivity.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-trans-Cyclopropane-1,2-dicarboxamide Derivatives
This protocol is based on the enantioselective hydrolysis of a racemic amide using the amidase activity of Rhodococcus rhodochrous.
Materials:
-
(±)-trans-2-Carbamoylcyclopropanecarboxylic acid methyl ester
-
Rhodococcus rhodochrous (IFO 15564) cell culture
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
Procedure:
-
Biotransformation: In a suitable reaction vessel, suspend the cells of Rhodococcus rhodochrous in the phosphate buffer. Add the racemic (±)-trans-2-carbamoylcyclopropanecarboxylic acid methyl ester to the cell suspension.
-
Incubation: Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours). Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the desired conversion is reached (typically around 50%), centrifuge the reaction mixture to separate the cells.
-
Extraction: Acidify the supernatant to pH 2 with HCl and extract with ethyl acetate. The this compound monoamide will be in the aqueous layer as the ammonium salt, while the unreacted (1R,2R)-ester will be in the organic layer.
-
Isolation of (1S,2S)-acid: The aqueous layer containing the product can be further purified.
-
Isolation of (1R,2R)-ester: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to recover the unreacted (1R,2R)-ester, which should be enantiomerically enriched.
-
Hydrolysis to Dicarboxylic Acid: The isolated (1S,2S)-monoamide can be hydrolyzed to the corresponding (1S,2S)-dicarboxylic acid under acidic or basic conditions.
Data Presentation
Table 1: Comparison of Methods for the Synthesis of Enantiomerically Enriched trans-Cyclopropane-1,2-dicarboxylic Acid Derivatives
| Method | Starting Materials | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Asymmetric Cyclopropanation | Diethyl fumarate, Ethyl diazoacetate | Chiral Rhodium(II) carboxylate | 60-85 | 80-95 | Direct synthesis of chiral product | Requires expensive and sensitive catalysts and reagents |
| Enzymatic Resolution | (±)-trans-diethyl cyclopropane-1,2-dicarboxylate | Lipase (e.g., from Candida antarctica) | 40-50 (for each enantiomer) | >95 | High enantioselectivity, mild reaction conditions | Theoretical maximum yield is 50% for the desired enantiomer |
| Enzymatic Hydrolysis of Amide | (±)-trans-2-Carbamoylcyclopropanecarboxylic acid methyl ester | Rhodococcus rhodochrous | 40-45 (for the acid) | 91 | High enantioselectivity for the acid product | Requires microbial cultivation, theoretical yield for the acid is 50% |
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Key synthetic strategies for obtaining this compound.
strategies for improving the yield of (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, alongside detailed experimental protocols and data to enhance your synthetic strategies.
Troubleshooting and FAQs
This section addresses common issues that can lead to suboptimal results in the synthesis of this compound.
Question 1: I am experiencing a low yield in my rhodium-catalyzed cyclopropanation. What are the primary factors to investigate?
Answer: Low yields in rhodium-catalyzed cyclopropanations are a common issue and can often be traced back to several key factors:
-
Catalyst Activity and Loading: The choice and activity of the chiral dirhodium catalyst are critical. Ensure you are using a high-purity catalyst. The catalyst loading is also a crucial parameter; while higher loading can increase the reaction rate, it may also lead to side reactions if not optimized. Conversely, too low a catalyst loading can result in incomplete conversion.[1] It is advisable to perform a catalyst loading study to find the optimal concentration for your specific substrate and conditions.
-
Purity of Reagents and Solvents: The purity of the diazoester and the alkene substrate is paramount. Impurities can poison the catalyst or lead to unwanted side reactions. Ensure all solvents are anhydrous, as water can react with the catalyst and intermediates.
-
Reaction Temperature: The reaction temperature significantly influences both the reaction rate and the selectivity. A temperature that is too high can lead to catalyst decomposition and the formation of byproducts, while a temperature that is too low may result in a sluggish or incomplete reaction.[1] A systematic temperature screen is recommended to identify the optimal conditions.
-
Rate of Diazo Compound Addition: A slow and controlled addition of the diazo compound is crucial. A rapid addition can lead to the dimerization of the diazo compound and other side reactions, which will lower the yield of the desired cyclopropane product.
Question 2: My synthesis is producing a mixture of diastereomers (cis and trans). How can I improve the diastereoselectivity for the desired (1S,2S)-trans isomer?
Answer: Achieving high diastereoselectivity is a key challenge in cyclopropane synthesis. Here are several strategies to favor the formation of the trans isomer:
-
Choice of Chiral Catalyst: The ligand environment of the dirhodium catalyst plays a significant role in determining the diastereoselectivity of the cyclopropanation. Catalysts with bulky ligands can create a steric environment that favors the formation of the thermodynamically more stable trans isomer. For instance, adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄ have shown high diastereoselectivity in certain cyclopropanation reactions.[1]
-
Solvent Effects: The choice of solvent can influence the transition state of the cyclopropanation reaction and thereby affect the diastereomeric ratio. Non-coordinating solvents like dichloromethane (DCM) or pentane are often preferred.[1] It is worthwhile to screen a variety of solvents to determine the best one for your specific system.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[2] Reactions carried out at lower temperatures provide a greater energy difference between the diastereomeric transition states, leading to a higher preference for the formation of the more stable trans product.
Question 3: I have successfully synthesized the racemic trans-cyclopropane-1,2-dicarboxylic acid, but the chiral resolution is inefficient. What can I do to improve this step?
Answer: Inefficient chiral resolution can be a significant bottleneck. Here are some approaches to enhance the separation of the enantiomers:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. For dicarboxylic acids, chiral amines are commonly used to form diastereomeric salts that can be separated by fractional crystallization. It is important to screen a variety of chiral amines to find one that forms well-defined, easily separable crystals with one of the enantiomers.
-
Enzymatic Resolution: An alternative to classical chemical resolution is enzymatic hydrolysis. For example, the amidase from Rhodococcus rhodochrous has been shown to exhibit moderate to high enantioselectivity in the hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[3] This can be a highly efficient method for obtaining the desired enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. Columns such as Chiralcel OD and Chiralcel OJ have been successfully used for the resolution of trans-1,2-disubstituted cyclopropanes.[4]
Data Presentation
The following table summarizes the optimization of a chiral rhodium catalyst for an asymmetric cyclopropanation reaction, illustrating the impact of the catalyst on yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
| Entry | Catalyst | Temperature (°C) | dr | Yield (%) | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | 36 | >97:3 | 59 | 77 |
| 2 | Rh₂(S-PTAD)₄ | 36 | >97:3 | 65 | 27 |
| 3 | Rh₂(S-PTTL)₄ | 36 | >97:3 | 72 | 74 |
| 4 | Rh₂(S-TCPTTL)₄ | 36 | >97:3 | 70 | 84 |
| 5 | Rh₂(S-TCPTAD)₄ | 36 | >97:3 | 71 | 84 |
Data adapted from a study on rhodium-catalyzed enantioselective cyclopropanation.[1]
Experimental Protocols
Method 1: Enantioselective Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure for the asymmetric cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis to the dicarboxylic acid.
Step 1: Asymmetric Cyclopropanation
-
To a solution of the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.01 mol%) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon, add the alkene substrate (1.2 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the diazoacetate (1.0 equivalent) in DCM to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude cyclopropane diester by column chromatography on silica gel.
Step 2: Hydrolysis to the Dicarboxylic Acid
-
Dissolve the purified cyclopropane diester in a mixture of ethanol and water.
-
Add a stoichiometric amount of potassium hydroxide.[5]
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure dicarboxylic acid.
Method 2: Chiral Resolution of Racemic trans-Cyclopropane-1,2-dicarboxylic Acid
This protocol outlines the resolution of a racemic mixture of trans-cyclopropane-1,2-dicarboxylic acid using a chiral resolving agent.
-
Dissolve the racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable hot solvent (e.g., ethanol or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the dicarboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To liberate the enantiomerically enriched dicarboxylic acid, treat the diastereomeric salt with a strong acid (e.g., HCl).
-
Extract the dicarboxylic acid into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the product using chiral HPLC or by converting it to a suitable derivative for NMR analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and optimization of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
optimization of reaction conditions for the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of trans-cyclopropane-1,2-dicarboxylic acid?
Common starting materials include diethyl malonate and 1,2-dihaloethanes (like 1,2-dibromoethane or 1,2-dichloroethane) for the formation of the cyclopropane ring, which is then hydrolyzed.[1][2] For the synthesis of the cis isomer, 3-oxabicyclo[3.1.0]hexane-2,4-dione can be used as a starting material, which is then hydrolyzed.[3]
Q2: How can I obtain the enantiomerically pure this compound?
One common method is the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.[3] Asymmetric synthesis can be approached using chiral catalysts, such as chiral dirhodium catalysts, although this may result in moderate enantioselectivity.[4] Another approach involves the enzymatic hydrolysis of racemic amido esters or diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid to achieve enantiomeric separation.[5]
Q3: What is a typical method for the hydrolysis of the diethyl ester to the dicarboxylic acid?
Hydrolysis is often carried out in a basic aqueous medium.[3] For instance, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed using a stoichiometric amount of potassium hydroxide.[3] Another method involves a one-pot conversion of diethyl malonate to the cyclopropane diacid using phase-transfer catalysis and concentrated alkali, which avoids a separate saponification step.[2]
Q4: What are the key reaction parameters to control for optimal yield and purity?
Key parameters include the molar ratios of reactants, reaction temperature, and the gradual addition of the condensation agent. For instance, in the reaction of a malonic acid derivative with a 1,2-dichloro compound, using an alcoholate as the condensation agent, molar ratios of 1:(2.0-6.0):(1.6-2.0) for the malonic acid compound, 1,2-dichloro compound, and alcoholate, respectively, are suggested for high yields.[1] The gradual addition of the alcoholate solution is also crucial.[1]
Troubleshooting Guide
Issue 1: Low Yield of Cyclopropane Dicarboxylate Ester
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the gradual addition of the alcoholate condensation agent over several hours to maintain optimal reaction conditions.[1]- For rhodium-catalyzed cyclopropanation, ensure the catalyst is not deactivated. A higher catalyst loading might be necessary if the reaction stalls.[4] |
| Side Reactions | - A common byproduct is the formation of tetraethyl butane-1,1,4,4-tetracarboxylate from an intermolecular reaction.[1] Optimizing the molar ratio of reactants can minimize this. - Using 1,2-dichloroethane instead of 1,2-dibromoethane might increase byproduct formation, so reaction conditions should be carefully controlled.[1] |
| Difficult Separation | - Unreacted malonic acid ester can be difficult to separate from the product by distillation.[2] Consider converting the unreacted malonic acid ester to a different compound for easier separation.[1] |
Issue 2: Low Diastereoselectivity (Formation of cis/trans Isomers)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Mixed Isomers | - For high trans-selectivity in rhodium-catalyzed reactions, ensure the appropriate catalyst and reaction conditions are used. Rh2(OAc)4 has been shown to give high trans-selectivity.[4] - In the synthesis of substituted cyclopropane-1,2-dicarboxylates, the choice of solvent can be critical. Toluene has been noted to favor the cis configuration in certain reactions.[3] |
| Incorrect Reagents for Desired Stereochemistry | - To obtain trans-cyclopropane-1,2-carboxylic acid derivatives, start with the corresponding trans-diester.[3] - For cis-derivatives, starting from 3-oxabicyclo[3.1.0]hexane-2,4-dione is a reliable method.[3] |
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Suggested Solution |
| Suboptimal Chiral Catalyst | - The choice of chiral catalyst is crucial. While some chiral dirhodium catalysts like Rh2(TBSP)4 can provide enantioselectivity, it may be moderate (e.g., 55% ee).[4] Further screening of chiral ligands or catalysts may be necessary. |
| Racemization During Reaction or Workup | - Ensure that the reaction and workup conditions are mild enough to prevent racemization of the desired enantiomer. |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Derivative [1]
This protocol describes a general method for preparing cyclopropane-1,1-dicarboxylic acid derivatives, which can be a precursor to other substituted cyclopropanes.
-
Reaction Setup: In a reactor, place dimethyl malonate (DMM), dimethylformamide (DMF), and 1,2-dichloroethane (DCE). Heat the mixture to 110-115°C.
-
Addition of Base: Meter in a 30% by weight solution of sodium methylate in methanol over several hours while stirring.
-
Azeotropic Distillation: Continuously remove the azeotrope of methanol and DCE by distillation.
-
Workup: After the reaction is complete, the reaction mixture is worked up by distillation to remove excess DCE and solvent. Unreacted DMM is removed under reduced pressure. The desired cyclopropane-1,1-dicarboxylic acid derivative is then distilled.
Quantitative Data from Protocol 1 Examples:
| Malonic Ester | Dihaloalkane | Base | Temperature | Yield (based on converted ester) |
| Dimethyl malonate | 1,2-dichloroethane | Sodium methylate | 110°C | 85.8% |
| Dimethyl malonate | 1,2-dichloropropane | Sodium methylate | 114°C | 87% |
| Diethyl malonate | 1,2-dichloroethane | Sodium ethylate | 115°C | ~90% |
Protocol 2: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate [3]
This protocol is for obtaining the trans-dicarboxylic acid from its corresponding diester.
-
Reaction: Hydrolyze diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the presence of a stoichiometric amount of potassium hydroxide.
-
Workup: Standard aqueous workup followed by extraction and purification will yield the desired (1R,2R)-cyclopropane-1,2-dicarboxylic acid. The (1S,2S) enantiomer would be obtained starting from the (1S,2S)-diester.
Visualizations
Caption: General synthesis workflows for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 5. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting diastereoselectivity in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, a key building block for many pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, with a focus on achieving high diastereoselectivity for the desired trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common synthetic routes involve the diastereoselective cyclopropanation of a fumarate ester (e.g., diethyl fumarate), followed by hydrolysis of the resulting cyclopropane-1,2-dicarboxylate ester. Key methods for the cyclopropanation step include:
-
Simmons-Smith Reaction and its modifications: This classic method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1] Modifications such as the Furukawa (using diethylzinc) or Shi variations can improve reactivity and selectivity.[1]
-
Transition Metal-Catalyzed Reactions with Diazo Compounds: This approach often employs catalysts based on rhodium, copper, or palladium to decompose a diazo compound (e.g., ethyl diazoacetate) to form a carbene, which then reacts with the alkene.[2][3] Chiral ligands are often used to induce enantioselectivity.
Q2: How can I determine the diastereomeric ratio (trans:cis) of my product?
A2: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[4][5] The protons on the cyclopropane ring of the cis and trans isomers will have different chemical shifts and coupling constants, allowing for integration of the respective signals to quantify the ratio. For diethyl cyclopropane-1,2-dicarboxylate, distinct signals for the methine and methylene protons of the cyclopropane ring can be observed and integrated.[4]
Q3: My reaction is complete, but I have a mixture of cis and trans isomers. How can I separate them?
A3: Separation of cis and trans isomers of cyclopropane-1,2-dicarboxylic acid or its esters can be challenging. Common techniques include:
-
Fractional Crystallization: The free dicarboxylic acids often have different solubilities, allowing for separation by fractional crystallization from a suitable solvent.[6][7]
-
Chromatography: For the diethyl ester derivatives, column chromatography on silica gel can be effective for separating the diastereomers.[4]
-
Selective Hydrolysis: In some cases, one diastereomer may hydrolyze at a different rate, allowing for a chemical separation.
-
Formation of Diastereomeric Salts: For the dicarboxylic acid, reaction with a chiral amine can form diastereomeric salts which may be separated by crystallization.[8]
Troubleshooting Guides
Low Diastereoselectivity (trans:(1S,2S)-isomer)
Low diastereoselectivity is a common problem, resulting in a mixture of the desired trans product and the undesired cis isomer. The following tables provide potential causes and solutions for improving the trans-selectivity in common cyclopropanation reactions.
Method 1: Simmons-Smith Cyclopropanation of Diethyl Fumarate
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can significantly improve diastereoselectivity. It is advisable to run the reaction at 0°C or even lower temperatures.[1] |
| Solvent Choice | Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate and may affect selectivity.[1] |
| Reagent Purity | Ensure the use of high-purity diiodomethane and a freshly prepared, highly active zinc-copper couple. Impurities can negatively impact the reaction. |
| Stirring | In the heterogeneous Simmons-Smith reaction, vigorous and efficient stirring is crucial to ensure good contact between the reagents. |
Method 2: Rhodium-Catalyzed Cyclopropanation of Diethyl Fumarate with Ethyl Diazoacetate
| Potential Cause | Recommended Solution |
| Catalyst Choice | The choice of rhodium catalyst and its ligands is critical for controlling diastereoselectivity. For high trans selectivity, catalysts like Rh₂(OAc)₄ are often a good starting point. Chiral rhodium carboxylate catalysts can also provide high diastereo- and enantioselectivity.[3][9] |
| Slow Addition of Diazo Compound | The diazo compound should be added slowly to the reaction mixture to maintain a low concentration, which helps to suppress side reactions and can improve selectivity. |
| Solvent Polarity | The polarity of the solvent can influence the stereochemical outcome. A screening of nonpolar (e.g., hexanes, dichloromethane) to moderately polar solvents may be necessary to optimize the diastereomeric ratio. |
| Temperature | While these reactions are often run at room temperature, lowering the temperature may enhance diastereoselectivity. |
Low or No Product Yield
Low or no yield of the cyclopropanated product is another frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a common cause of reaction failure.[1] |
| Poor Quality Diiodomethane (Simmons-Smith) | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1] |
| Presence of Moisture or Air | Both Simmons-Smith and diazo-based reactions are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Decomposition of Diazo Compound | Diazo compounds are energetic and can decompose, especially in the presence of acid or upon exposure to light. They should be handled with care and used fresh. |
| Catalyst Inactivity (Rhodium-catalyzed) | Ensure the rhodium catalyst is active and has been stored properly. Catalyst poisoning by impurities in the reagents or solvent can also be an issue. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Diethyl Fumarate
This protocol describes a general procedure for the cyclopropanation of diethyl fumarate using a zinc-copper couple.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Diethyl ether (anhydrous)
-
Diethyl fumarate
-
Diiodomethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and anhydrous diethyl ether. Heat the suspension to a gentle reflux. In a separate flask, dissolve copper(I) chloride in a minimal amount of hot glacial acetic acid and add it dropwise to the refluxing zinc suspension. Continue refluxing for 30 minutes. Allow the mixture to cool, and decant the ether. Wash the zinc-copper couple with anhydrous diethyl ether three times.
-
Cyclopropanation Reaction: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add diethyl fumarate to the stirred suspension. Add diiodomethane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.
-
Work-up and Purification: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of Celite® to remove inorganic salts. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.[4]
Protocol 2: Hydrolysis of Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
This protocol describes the hydrolysis of the diethyl ester to the desired dicarboxylic acid.
Materials:
-
Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Saponification: Dissolve diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate in ethanol. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for 2 hours.
-
Work-up: Remove most of the ethanol by distillation. Evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water.
-
Acidification: Carefully add concentrated hydrochloric acid until the solution is slightly acidic.
-
Isolation: Cool the solution to induce crystallization of this compound. Collect the crystals by filtration, wash with cold water, and dry.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Purification workflow for isolating the trans-isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pure.uva.nl [pure.uva.nl]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 7. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in large-scale synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. Our goal is to help you prevent byproduct formation and optimize your synthesis for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the large-scale production of this compound?
A1: The most common industrial approach involves a two-step process:
-
Asymmetric Cyclopropanation: Catalytic asymmetric cyclopropanation of a suitable fumarate ester (e.g., diethyl fumarate) with a diazoacetate (e.g., ethyl diazoacetate) using a chiral catalyst, typically a rhodium (II) complex. This step produces the corresponding diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate.
-
Hydrolysis: Subsequent hydrolysis of the resulting diester to the desired dicarboxylic acid.
An alternative, though less common, route on a large scale is the chiral resolution of a racemic mixture of trans-cyclopropane-1,2-dicarboxylic acid or its esters.
Q2: What are the primary byproducts to be aware of during the synthesis?
A2: The main byproducts depend on the synthetic step:
-
During Cyclopropanation:
-
Diastereomeric Impurities: Formation of the (1R,2R) and cis-isomers of the cyclopropane diester.
-
Carbene Dimerization Products: Self-reaction of the diazoacetate can lead to the formation of diethyl fumarate and diethyl maleate.
-
Solvent Insertion Products: If the carbene inserts into a C-H bond of the solvent.
-
-
During Hydrolysis:
-
Incomplete Hydrolysis: Residual monoester can be a significant impurity.
-
Epimerization: Harsh basic conditions can potentially lead to epimerization at the stereocenters.
-
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product, starting materials, and byproducts. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) and diastereomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product and identification of unknown byproducts.
Troubleshooting Guides
Problem 1: Low Yield in Asymmetric Cyclopropanation Step
| Potential Cause | Troubleshooting/Prevention Strategy |
| Inactive Catalyst | Ensure the rhodium catalyst is of high purity and handled under an inert atmosphere to prevent deactivation. |
| Poor Quality Diazoacetate | Use freshly prepared or purified diazoacetate. Impurities can inhibit the catalyst. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity but may require longer reaction times. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the fumarate ester is often used to ensure complete consumption of the diazoacetate. |
| Slow Addition of Diazoacetate | Add the diazoacetate solution slowly to the reaction mixture to maintain a low stationary concentration, which minimizes side reactions like carbene dimerization. |
Problem 2: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio
| Potential Cause | Troubleshooting/Prevention Strategy |
| Inappropriate Chiral Ligand | Select a chiral ligand for the rhodium catalyst that is known to be effective for this specific transformation. Ligands like chiral carboxamidates or carboxylates are often employed. |
| Reaction Temperature Too High | Lowering the reaction temperature can significantly improve stereoselectivity. |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Non-coordinating solvents are generally preferred. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity, as impurities can interfere with the chiral catalyst. |
Problem 3: Incomplete Hydrolysis of the Diester
| Potential Cause | Troubleshooting/Prevention Strategy |
| Insufficient Base or Reaction Time | Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring via HPLC or TLC. |
| Poor Solubility of the Diester | Employ a co-solvent (e.g., ethanol, methanol) to improve the solubility of the diester in the aqueous basic solution. |
| Hydrolysis Temperature Too Low | Gently heating the reaction mixture can accelerate the hydrolysis, but monitor for potential epimerization. |
Problem 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting/Prevention Strategy |
| Emulsion Formation During Workup | After acidification, if emulsions form during extraction with an organic solvent, adding brine can help to break the emulsion. |
| Co-precipitation of Byproducts | If byproducts co-precipitate with the desired dicarboxylic acid upon acidification, purification by recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) is necessary. |
| Residual Catalyst | The final product should be thoroughly washed and/or recrystallized to remove any residual rhodium catalyst. |
Experimental Protocols
Key Experiment 1: Large-Scale Asymmetric Cyclopropanation of Diethyl Fumarate
Objective: To synthesize diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate with high yield and stereoselectivity.
Materials:
-
Diethyl fumarate
-
Ethyl diazoacetate
-
Rhodium(II) catalyst with a suitable chiral ligand (e.g., Rh₂(S-PTAD)₄)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet/outlet.
-
Charge the reactor with the chiral rhodium(II) catalyst and anhydrous DCM under an inert atmosphere.
-
Add diethyl fumarate to the reactor and stir the mixture until the catalyst is fully dissolved.
-
Cool the reaction mixture to the optimized temperature (typically between 0 °C and room temperature).
-
Prepare a solution of ethyl diazoacetate in anhydrous DCM in the dropping funnel.
-
Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 4-8 hours. Maintain a constant temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Monitor the reaction progress by GC or HPLC to ensure complete consumption of the diazoacetate.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product, diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate, can be purified by vacuum distillation or column chromatography if necessary, though it is often used directly in the next step.
Key Experiment 2: Hydrolysis of Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
Objective: To obtain this compound from its diethyl ester.
Materials:
-
Crude diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Procedure:
-
In a suitable reactor, dissolve the crude diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate in ethanol or methanol.
-
Prepare a solution of NaOH or KOH in water and add it to the ester solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC until the starting diester is no longer detected.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 1-2 by the slow addition of concentrated HCl. The product will precipitate as a white solid.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum to obtain this compound.
-
The purity of the product can be further enhanced by recrystallization from a suitable solvent if required.
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes for Asymmetric Cyclopropanation
| Parameter | Value |
| Catalyst Loading | 0.1 - 1.0 mol% |
| Reactant Ratio (Fumarate:Diazoacetate) | 1.2 : 1.0 |
| Reaction Temperature | 0 - 25 °C |
| Diazoacetate Addition Time | 4 - 8 hours |
| Typical Yield of Diester | 85 - 95% |
| Typical Diastereomeric Ratio (trans:cis) | >95:5 |
| Typical Enantiomeric Excess (e.e.) | >98% |
Table 2: Hydrolysis Conditions and Product Purity
| Parameter | Value |
| Base | NaOH or KOH |
| Base Equiv. | 2.2 - 3.0 |
| Solvent | Ethanol/Water or Methanol/Water |
| Reaction Temperature | Reflux (approx. 80 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield of Diacid | 90 - 98% |
| Typical Purity (post-precipitation) | >99% |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from moisture and oxidation. For solutions, using buffered media within a pH range of 5-7 is recommended.
Q2: What are the primary known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of cyclopropane rings and carboxylic acids, the following are potential degradation routes:
-
Hydrolysis: Under certain pH and temperature conditions, the carboxylic acid groups may undergo reactions, although dicarboxylic acids are generally stable.
-
Oxidative Degradation: The cyclopropane ring can be susceptible to opening under strong oxidative conditions.
-
Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) or ring-opening may occur.
-
Photodegradation: Exposure to UV light could potentially induce degradation, possibly through radical mechanisms leading to ring opening.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is well-suited for separating the parent compound from its degradation products and quantifying its purity over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the mass of potential degradation products, which aids in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can provide detailed structural information about the parent compound and any significant degradants that can be isolated.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
Q: I am observing significant variability in the degradation rate of this compound between experimental replicates. What could be the cause?
A: Inconsistent pH control is a common reason for variability in stability studies of acidic compounds. Ensure that your buffer solutions have adequate capacity to maintain a stable pH throughout the experiment. Temperature fluctuations can also significantly affect degradation rates; therefore, maintaining a constant and accurately monitored temperature is crucial. Finally, ensure homogenous mixing of your sample solutions before analysis.
Issue 2: Poor peak shape or resolution in HPLC analysis.
Q: During HPLC analysis of my stability samples, I'm observing peak tailing and poor resolution between the parent peak and potential degradant peaks. What can I do to improve this?
A: Peak tailing for acidic compounds can often be attributed to interactions with the stationary phase. Try adjusting the pH of your mobile phase to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure they are fully protonated. Adding a small amount of a competing acid, like trifluoroacetic acid (0.1%), can also help. To improve resolution, you can optimize the gradient elution method, decrease the flow rate, or try a column with a different stationary phase chemistry.
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
Q: My HPLC chromatogram shows several new, small peaks after subjecting my sample to stress conditions, but I am unable to identify them.
A: Identifying unknown degradation products requires a systematic approach.
-
LC-MS Analysis: The first step should be to analyze your stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the potential degradants.
-
Forced Degradation Studies: Conduct systematic forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in understanding the origin of each degradant and may lead to the formation of a specific degradant in a higher concentration, making its isolation and characterization easier.
-
NMR Spectroscopy: If a degradant can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy will be invaluable for its structural elucidation.
Data Presentation
Below are illustrative tables summarizing potential quantitative data from hypothetical forced degradation studies on this compound.
Table 1: Summary of Hypothetical Hydrolytic Degradation of this compound at 60°C.
| Condition | Time (days) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 7 | 98.5 | 0.8 | 0.2 |
| Water (pH 7) | 7 | 99.2 | 0.5 | 0.1 |
| 0.1 M NaOH | 7 | 95.3 | 2.1 | 1.5 |
Table 2: Summary of Hypothetical Oxidative Degradation of this compound at Room Temperature.
| Condition | Time (hours) | Assay of Parent (%) | Major Degradant 3 (%) |
| 3% H₂O₂ | 24 | 85.1 | 12.3 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of water.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 7 days). Protect from light.
-
Sample Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Sample Analysis: At various time points, take an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
Visualizations
Technical Support Center: Analytical Methods for Detecting Impurities in (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid
Welcome to the technical support center for the analysis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Stereoisomers: These are the most common impurities and include the undesired enantiomer, (1R,2R)-cyclopropane-1,2-dicarboxylic acid, and the diastereomers, cis-cyclopropane-1,2-dicarboxylic acid. The separation and quantification of these stereoisomers are critical for ensuring the chiral purity of the final product.
-
Process-Related Impurities: These impurities originate from the synthetic route used to produce the target molecule. They can include unreacted starting materials (e.g., diethyl malonate, 1,2-dibromoethane), reagents, and by-products from side reactions.
-
Degradation Products: These can form during manufacturing, storage, or handling due to factors like heat, light, or exposure to acidic or basic conditions. Forced degradation studies are often performed to identify potential degradation products.[1][2][3][4]
Q2: Which analytical technique is best suited for analyzing impurities in this compound?
A2: The choice of analytical technique depends on the type of impurity being targeted:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique. Chiral HPLC is the gold standard for separating and quantifying stereoisomeric impurities.[5][6][7] Reversed-phase HPLC can be used to separate process-related impurities and degradation products.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile and semi-volatile impurities, such as residual solvents. However, due to the low volatility and high polarity of dicarboxylic acids, derivatization is often required to convert them into more volatile esters or silyl derivatives before GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) to determine the overall purity of the sample.[8][9]
Q3: How can I improve the separation of stereoisomers by chiral HPLC?
A3: Optimizing the separation of enantiomers and diastereomers on a chiral stationary phase (CSP) often involves adjusting the mobile phase composition and temperature. For polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD), a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like 2-propanol is commonly used.[10] Varying the ratio of these solvents can significantly impact the resolution. Additionally, adjusting the column temperature can improve peak shape and resolution.
Troubleshooting Guides
HPLC Analysis
Problem: Poor resolution between (1S,2S) and (1R,2R) enantiomers on a chiral column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. If you are not achieving baseline resolution (Rs > 1.5), consider screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[5] |
| Suboptimal Mobile Phase Composition | The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., 2-propanol) is a key parameter. Systematically vary the percentage of the polar modifier to optimize selectivity and resolution. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. Try reducing the flow rate in small increments. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they can sometimes reduce selectivity in chiral separations. Experiment with a lower column temperature. |
Problem: Co-elution of process-related impurities with the main peak in reversed-phase HPLC.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Selectivity | Modify the mobile phase composition. For acidic compounds like dicarboxylic acids, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention times and improve separation. Using a buffer is recommended. |
| Inappropriate Stationary Phase | If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks. |
GC Analysis
Problem: No peak or poor peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Compound is not volatile enough | This compound is a non-volatile compound and requires derivatization for GC analysis. Convert the carboxylic acid groups to their methyl or silyl esters to increase volatility. |
| Adsorption in the GC system | The polar carboxylic acid groups can interact with active sites in the injector or column, leading to poor peak shape. Ensure the use of a deactivated inlet liner and a column suitable for the analysis of acids or their derivatives. |
| Incorrect GC oven temperature program | Optimize the temperature program. A lower initial temperature may be needed to focus the analytes at the head of the column, followed by a suitable temperature ramp to elute the derivatized compound. |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of impurities in dicarboxylic acids. Please note that these are general values, and specific results will depend on the method, instrument, and impurity being analyzed.
| Analytical Method | Impurity Type | Parameter | Typical Value |
| Chiral HPLC | Enantiomeric Impurity | Resolution (Rs) | > 1.5 |
| Chiral HPLC | Enantiomeric Impurity | Limit of Detection (LOD) | 0.01 - 0.1% |
| Chiral HPLC | Enantiomeric Impurity | Limit of Quantification (LOQ) | 0.03 - 0.3% |
| Reversed-Phase HPLC | Process-Related Impurity | Resolution (Rs) | > 2.0 |
| Reversed-Phase HPLC | Process-Related Impurity | Limit of Detection (LOD) | 0.01 - 0.05% |
| Reversed-Phase HPLC | Process-Related Impurity | Limit of Quantification (LOQ) | 0.03 - 0.15% |
| Headspace GC-FID | Residual Solvents | Limit of Quantification (LOQ) | < 50 ppm |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for the separation of this compound from its enantiomer.
-
Column: Chiralcel OD-H (or a similar polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC Method for Residual Solvents (Headspace)
This protocol is a general method for the analysis of residual solvents according to USP <467>.
-
Column: G43 phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
-
Carrier Gas: Helium
-
Injector Temperature: 140 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Oven Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 85 °C
-
Transfer Line Temperature: 90 °C
-
Vial Equilibration Time: 60 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO, water).
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical relationships of impurity types.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst poisoning issues in the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Catalyst deactivation is a common challenge in the synthesis of this compound, which often relies on metal-catalyzed cyclopropanation reactions.[1][2][3] Below are guides to help identify and resolve issues related to catalyst poisoning.
Issue 1: Low or No Reaction Conversion
Possible Cause: Catalyst inactivity due to poisoning or improper handling.
Troubleshooting Steps:
-
Verify Catalyst Activity: Before use, test the catalyst with a reliable, standard reaction to confirm its activity.
-
Inspect Reagents for Impurities:
-
Sulfur Compounds: Thiols, thioethers, and disulfides are notorious poisons for rhodium and other transition metal catalysts.[4][5] Even trace amounts can lead to significant deactivation. Consider pretreating solvents and reagents to remove sulfur-containing impurities.
-
Phosphines: While some phosphines are used as ligands, unbound phosphines or phosphorus-containing impurities can act as inhibitors for certain copper catalysts.[6][7]
-
Halides: Halide impurities can interfere with the catalytic cycle.[8]
-
Water and Oxygen: While some reactions are robust, moisture and air can be detrimental, especially for air-sensitive catalysts. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Optimize Catalyst Loading: While increasing catalyst loading might seem like a simple solution, it is not always cost-effective.[1] First, ensure the current loading is appropriate for the scale of your reaction.
-
Slow Addition of Diazo Compound: In reactions utilizing diazo compounds, a slow and controlled addition is crucial. This maintains a low concentration of the highly reactive carbene intermediate, which can minimize catalyst deactivation and the formation of byproducts like polymethylene.[1]
Issue 2: Poor Diastereo- or Enantioselectivity
Possible Cause: Presence of chiral poisons or catalyst degradation affecting the chiral environment.
Troubleshooting Steps:
-
Chiral Poisoning: The presence of unintended chiral molecules can interact with the chiral catalyst, leading to a decrease in enantioselectivity. This phenomenon, known as chiral poisoning, can sometimes be exploited for asymmetric activation but is often a source of poor selectivity.[9][10] Ensure all glassware is scrupulously clean and that no cross-contamination from other chiral reactions has occurred.
-
Catalyst Integrity: Confirm the chiral ligand has not degraded or dissociated from the metal center. This can sometimes be observed by a color change in the reaction mixture.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ensure the solvent is of high purity and appropriate for the specific catalyst system being used.
Quantitative Data Summary: Catalyst Performance and Poisoning Effects
The following table summarizes typical quantitative data that can be affected by catalyst poisoning. Monitoring these parameters can help in diagnosing issues.
| Parameter | Ideal Range (Typical) | Indication of Poisoning | Potential Poisons |
| Catalyst Loading (mol%) | 0.1 - 5% | Requirement of >5% for reasonable conversion | Sulfur compounds, phosphines, halides |
| Turnover Number (TON) | > 1000 | TON < 100 | Heavy metals, strong coordinating ligands |
| Turnover Frequency (TOF, h⁻¹) | 100 - 10000 | Significant drop in TOF over time | Byproducts, substrate impurities |
| Enantiomeric Excess (ee %) | > 95% | ee < 90% or loss of enantioselectivity | Chiral impurities, ligand degradation |
| Diastereomeric Ratio (dr) | > 95:5 | dr approaching 1:1 | Temperature fluctuations, impure reagents |
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of catalyst poisoning in my rhodium-catalyzed cyclopropanation?
A1: A common visual cue for the deactivation of some rhodium catalysts is a color change. For instance, an active Rh(II) catalyst solution might be green, which can turn to a black or brown suspension upon decomposition or poisoning, indicating the formation of inactive rhodium species. However, visual changes are not always apparent, and the primary indicator is a stalled or slow reaction.
Q2: How can I purify my reagents to remove potential catalyst poisons?
A2:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Passing solvents through a column of activated alumina can remove trace impurities.
-
Alkenes: Liquid alkenes can be distilled. Solid alkenes can be recrystallized. Passing the alkene through a short plug of silica or alumina can also be effective.
-
Diazo Compounds: If preparing your own diazo compounds, ensure complete removal of any unreacted starting materials or byproducts.
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, catalyst regeneration is possible, but it is often challenging and depends on the nature of the poison and the catalyst. For strongly bound poisons like sulfur, regeneration might require harsh conditions that could degrade the catalyst's structure. It is often more practical to prevent poisoning in the first place. For some catalysts, washing with specific reagents might displace the poison. However, for the synthesis of this compound, preventing contamination is the most effective strategy.
Q4: My reaction works well at a small scale but fails upon scale-up. What could be the issue?
A4: Scale-up issues can often be traced back to impurities that are negligible at a small scale but become significant at a larger scale. The surface-area-to-volume ratio also changes, which can affect mixing and heat transfer, potentially leading to localized overheating and catalyst decomposition. A slower, more controlled addition of reagents is often necessary during scale-up.
Q5: Are there alternative catalysts to rhodium that might be less sensitive to poisoning?
A5: Copper-based catalysts are also widely used for cyclopropanation and may exhibit different sensitivities to certain poisons.[6][11] For example, some copper catalyst systems might be more tolerant to certain functional groups. However, they can still be poisoned by strong ligands like phosphines.[7] Cobalt and iron-based catalysts are also emerging as alternatives.[12][13] The choice of catalyst should be guided by the specific substrate and the potential impurities present.
Experimental Protocols & Methodologies
General Protocol for Rhodium-Catalyzed Asymmetric Cyclopropanation:
This protocol is a generalized procedure and should be adapted based on the specific chiral rhodium catalyst and substrates used.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%) to a flame-dried flask.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene) followed by the alkene substrate.
-
Diazo Compound Addition: The diazoacetate, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at the desired temperature (ranging from -78 °C to room temperature) over several hours using a syringe pump. This slow addition is critical to minimize side reactions and catalyst deactivation.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting catalyst poisoning.
Caption: A troubleshooting decision tree for diagnosing catalyst issues.
Caption: The catalytic cycle versus the catalyst poisoning pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
spectroscopic comparison of (1S,2S)-cyclopropane-1,2-dicarboxylic acid and its meso isomer
A detailed spectroscopic comparison of (1S,2S)-cyclopropane-1,2-dicarboxylic acid and its meso isomer, providing researchers, scientists, and drug development professionals with key data for their differentiation and characterization.
In the realm of organic chemistry, stereoisomers present a unique challenge in structural elucidation. Molecules may share the same molecular formula and connectivity, yet their three-dimensional arrangement can lead to vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: the chiral this compound and its achiral meso counterpart. By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a clear framework for their identification and differentiation.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and meso-cyclopropane-1,2-dicarboxylic acid. This quantitative overview highlights the distinct spectroscopic features that arise from their different stereochemistry.
| Spectroscopic Technique | Parameter | This compound | meso-cyclopropane-1,2-dicarboxylic acid |
| ¹H NMR | Chemical Shift (δ) - Methine (CH) Protons | Varies based on solvent and concentration | Varies based on solvent and concentration |
| Coupling Constant (J) - Vicinal (³JHH) | Typically smaller trans-coupling | Typically larger cis-coupling | |
| Chemical Shift (δ) - Methylene (CH₂) Protons | Varies based on solvent and concentration | Varies based on solvent and concentration | |
| ¹³C NMR | Chemical Shift (δ) - Carboxyl (C=O) Carbon | ~175-180 ppm | ~175-180 ppm |
| Chemical Shift (δ) - Methine (CH) Carbon | ~20-25 ppm | ~20-25 ppm | |
| Chemical Shift (δ) - Methylene (CH₂) Carbon | ~10-15 ppm | ~10-15 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | |
| Fingerprint Region | Unique pattern for each isomer | Unique pattern for each isomer | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 130 | m/z 130 |
| Key Fragment Ions | m/z 112 (M-H₂O), 85, 69, 45 | m/z 112 (M-H₂O), 85, 69, 45 |
Deciphering the Spectroscopic Nuances
The primary distinction between the two isomers in ¹H NMR spectroscopy lies in the coupling constants between the methine protons. The trans relationship of the carboxylic acid groups in the (1S,2S) isomer results in a smaller vicinal coupling constant (³JHH) compared to the cis relationship in the meso isomer. This difference in coupling is a direct consequence of the dihedral angle between the vicinal protons, as described by the Karplus equation.
In ¹³C NMR spectroscopy , the chemical shifts of the corresponding carbons in both isomers are very similar. However, high-resolution measurements may reveal slight differences due to the varied steric environments. The symmetry of the meso compound results in fewer unique signals compared to a chiral environment if a chiral resolving agent were used.
Infrared (IR) spectroscopy reveals the characteristic broad O-H stretch of the carboxylic acid dimers for both isomers, typically centered around 2500-3300 cm⁻¹. The strong C=O stretching vibration is also present at approximately 1700 cm⁻¹ for both. The most significant differences will be found in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of each stereoisomer create a distinct pattern.
Mass spectrometry of both isomers will show a molecular ion peak at m/z 130, corresponding to the molecular weight of cyclopropane-1,2-dicarboxylic acid. The fragmentation patterns are also expected to be very similar, with common losses of water (m/z 112), carboxyl groups, and fragments of the cyclopropane ring. Therefore, mass spectrometry alone is generally insufficient to distinguish between these stereoisomers without the use of chiral derivatization or chromatography.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dicarboxylic acid in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). The choice of solvent may affect the chemical shifts of the exchangeable carboxylic acid protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carboxyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is commonly used for carboxylic acids, often in the negative ion mode to observe the [M-H]⁻ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation.
Logical Workflow for Spectroscopic Comparison
Caption: Logical workflow for the spectroscopic comparison of isomers.
comparing the catalytic activity of (1S,2S)-cyclopropane-1,2-dicarboxylic acid with other chiral dicarboxylic acids
In the realm of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and materials science. Chiral dicarboxylic acids have emerged as a versatile class of organocatalysts and ligands for various asymmetric transformations. This guide provides a comparative overview of the catalytic activity of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in the context of other chiral dicarboxylic acids.
Theoretical Framework for Catalysis by Chiral Dicarboxylic Acids
Chiral dicarboxylic acids can act as Brønsted acid catalysts, activating substrates through hydrogen bonding, or as chiral ligands for metal catalysts. Their catalytic efficacy is dictated by several factors including the rigidity of their backbone, the spatial orientation of the carboxylic acid groups, and their acidity. The cyclopropane ring in this compound imparts a high degree of rigidity to the molecule, which can be advantageous for creating a well-defined chiral environment around the catalytic site. This rigidity can lead to higher enantioselectivity in a reaction compared to more flexible dicarboxylic acids.
Potential Applications in Asymmetric Synthesis
Based on the broader literature on chiral dicarboxylic acid catalysis, this compound could potentially be applied in a range of asymmetric reactions, including:
-
Michael Additions: Chiral dicarboxylic acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. The rigid structure of this compound could enforce a specific conformation of the transition state, leading to high stereocontrol.
-
Diels-Alder Reactions: As chiral Lewis acid catalysts, dicarboxylic acids can coordinate to dienophiles and control the facial selectivity of the cycloaddition.
-
Aldol and Mannich Reactions: By activating carbonyl compounds or imines, chiral dicarboxylic acids can facilitate stereoselective carbon-carbon bond formation.
-
Protonation Reactions: Enantioselective protonation of prochiral enolates is another area where the well-defined chiral pocket of a rigid dicarboxylic acid could be beneficial.
Comparative Insights and Future Research Directions
While specific experimental data directly comparing this compound with other chiral dicarboxylic acids like tartaric acid derivatives or BINOL-derived dicarboxylic acids is scarce, a hypothetical comparison can be drawn. The defined stereochemistry and conformational rigidity of the cyclopropane backbone are expected to offer a different level of stereochemical control compared to the more flexible backbones of tartaric acid or the C2-symmetric but conformationally more dynamic BINOL-derived systems.
To definitively establish the catalytic prowess of this compound, further experimental investigations are necessary. Researchers are encouraged to explore its application in a variety of asymmetric transformations and to conduct direct comparative studies against established chiral dicarboxylic acid catalysts. Such studies would ideally involve screening these catalysts in a model reaction and quantifying their performance in terms of yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Experimental Workflow for Catalyst Comparison
For researchers interested in conducting such a comparative study, a general experimental workflow is proposed below. This workflow can be adapted to a specific asymmetric reaction of interest.
Caption: A generalized workflow for the comparative evaluation of chiral dicarboxylic acid catalysts.
Conclusion
This compound represents a structurally intriguing and potentially highly selective chiral catalyst or ligand for asymmetric synthesis. Its rigid framework holds promise for creating a well-defined chiral environment, which is a key determinant for high enantioselectivity. While direct comparative data remains limited, the principles of asymmetric catalysis suggest that it could be a valuable tool in the synthesis of complex chiral molecules. Future research focusing on direct, quantitative comparisons with other established chiral dicarboxylic acids is crucial to fully elucidate its catalytic potential and carve its niche in the landscape of asymmetric catalysis.
Comparative Analysis of Cyclopropane Dicarboxylic Acid Isomers via X-ray Crystallography
A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of cyclopropane dicarboxylic acid isomers, with a focus on X-ray crystallography data of cyclopropane-1,1-dicarboxylic acid due to the limited public availability of data for (1S,2S)-cyclopropane-1,2-dicarboxylic acid.
Introduction
Cyclopropane rings are a common motif in pharmacologically active molecules due to their conformational rigidity and unique electronic properties. The stereochemistry of substituents on the cyclopropane ring can significantly influence a molecule's biological activity and physicochemical properties. Cyclopropane-1,2-dicarboxylic acid exists as three stereoisomers: two enantiomers, (1S,2S) and (1R,2R)-trans-cyclopropane-1,2-dicarboxylic acid, and a meso compound, cis-cyclopropane-1,2-dicarboxylic acid. The precise determination of their three-dimensional structure is crucial for understanding their interactions with biological targets and for rational drug design.
X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid. This guide provides a comparative overview of the crystallographic data for isomers of cyclopropane dicarboxylic acid, with a detailed analysis of cyclopropane-1,1-dicarboxylic acid, an isomer for which complete X-ray diffraction data is publicly available. While a comprehensive experimental dataset for this compound is not readily found in public databases, this guide will use the available data for a closely related isomer to illustrate the principles of the analysis and to provide a framework for comparison.
Comparison of Crystallographic Data
Due to the absence of a complete, publicly accessible crystal structure for this compound, this section presents the detailed crystallographic data for cyclopropane-1,1-dicarboxylic acid. This data, obtained from the publication "The crystal and molecular structure of cyclopropane-1,1-dicarboxylic acid"[1], serves as a reference for understanding the structural parameters of this class of compounds. A conceptual comparison with the expected structural features of this compound is also provided.
| Parameter | Cyclopropane-1,1-dicarboxylic acid | This compound (Expected) |
| Crystal System | Triclinic[1] | - |
| Space Group | P-1[1] | Chiral space group (e.g., P1, P2₁, etc.) |
| Unit Cell Dimensions | ||
| a (Å) | 12.045[1] | - |
| b (Å) | 13.822[1] | - |
| c (Å) | 5.286[1] | - |
| α (°) | 137.53[1] | - |
| β (°) | 92.22[1] | - |
| γ (°) | 89.88[1] | - |
| Volume (ų) | - | - |
| Z (molecules/unit cell) | 4[1] | - |
| Calculated Density (g/cm³) | 1.46[1] | - |
| R-factor (%) | 4.3[1] | - |
| Key Bond Lengths (Å) | ||
| C-C (cyclopropane) | 1.462, 1.531, 1.538[1] | Expected to be in a similar range |
| C-C (carboxyl) | - | - |
| C=O | - | - |
| C-O | - | - |
| **Key Bond Angles (°) ** | ||
| C-C-C (cyclopropane) | ~60 | ~60 |
| O-C-O (carboxyl) | - | - |
Note: The table for this compound is intentionally left blank as the specific experimental data is not publicly available. The "Expected" column provides a conceptual framework based on the known chirality of the molecule.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a cyclopropane dicarboxylic acid.
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile solvent in which the compound is poorly soluble.
-
Cooling of a saturated solution.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The data is corrected for various factors, including absorption and polarization.
5. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods against the experimental diffraction data.
-
The final structure is validated using various crystallographic metrics.
Visualization of Experimental Workflow
The general workflow for X-ray crystal structure analysis can be visualized as follows:
Conclusion
This guide provides a framework for the comparative analysis of cyclopropane dicarboxylic acid isomers using X-ray crystallography. While the specific crystallographic data for this compound is not publicly available, the detailed analysis of its isomer, cyclopropane-1,1-dicarboxylic acid, offers valuable insights into the structural characteristics of this class of molecules. The provided experimental protocol and workflow visualization serve as a practical guide for researchers undertaking the structural elucidation of novel compounds. The determination of the precise three-dimensional structure of all stereoisomers of cyclopropane-1,2-dicarboxylic acid remains an important goal for the scientific community, as it will undoubtedly contribute to a deeper understanding of structure-activity relationships in related pharmaceutical agents.
References
A Comparative Guide to the Biological Activity of (1S,2S)- and (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the (1S,2S) and (1R,2R) stereoisomers of trans-cyclopropane-1,2-dicarboxylic acid. These conformationally constrained molecules serve as valuable scaffolds in medicinal chemistry, primarily investigated for their roles as enzyme inhibitors. While direct comparative studies on the enantiomers of the parent dicarboxylic acid are limited in publicly available literature, this guide synthesizes data from closely related derivatives to highlight the critical role of stereochemistry in their biological function. The primary focus of research has been on their inhibitory effects on O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals. This makes OASS an attractive target for the development of novel antimicrobial agents. The inhibition of OASS disrupts the production of cysteine, a crucial amino acid for bacterial survival.
Quantitative Data on OASS Inhibition by Cyclopropane Dicarboxylic Acid Derivatives
The following table summarizes the dissociation constants (Kd) for various cyclopropane-1,2-dicarboxylic acid derivatives against the OASS-A and OASS-B isoforms from Salmonella typhimurium. Although data for the specific enantiomers of the parent compound is not provided, the comparison between cis and trans isomers, as well as substituted derivatives, underscores the importance of stereochemical and structural features for potent inhibition. For instance, a study by Bruno et al. (2016) synthesized trans-cyclopropane-1,2-carboxylic acid derivatives from a (1R,2R) precursor, highlighting the focus on stereospecific synthesis for achieving biological activity.
| Compound | Stereochemistry | OASS-A Kd (µM) | OASS-B Kd (µM) |
| cis-Cyclopropane-1,2-dicarboxylic acid (Compound 2) | cis | 215 | - |
| trans-Cyclopropane-1,2-dicarboxylic acid derivative (Compound 6) | trans | 245 | - |
| 2-((naphthalen-2-yl)methyl)-3-phenylcyclopropane-1,1-dicarboxylic acid (Compound 21) | cis | 8.1 | 173 |
| 2,3-diphenylcyclopropane-1,1-dicarboxylic acid (Compound 23) | cis | 9.0 | 40 |
| 2-(benzyl)-3-phenylcyclopropane-1,1-dicarboxylic acid (Compound 24) | cis | 48 | 368 |
Data sourced from Bruno, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-8.
Potential Activity as Glutamate Analogues
The rigid cyclopropane scaffold can mimic the conformation of neurotransmitters. As analogues of glutamate, these dicarboxylic acids have the potential to interact with glutamate receptors, which are crucial for neurotransmission in the central nervous system. However, detailed studies comparing the specific activities of the (1S,2S) and (1R,2R) enantiomers on different glutamate receptor subtypes are not extensively documented in the current literature.
Experimental Protocols
O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
The inhibitory activity of cyclopropane-1,2-dicarboxylic acid derivatives against OASS is commonly determined using a fluorescence titration assay. This method leverages the intrinsic fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.
Principle: The binding of an inhibitor to the active site of OASS alters the microenvironment of the PLP cofactor, leading to a change in its fluorescence emission spectrum. By titrating the enzyme with increasing concentrations of the inhibitor and monitoring the fluorescence changes, the dissociation constant (Kd) can be determined.
Materials:
-
Purified OASS-A or OASS-B enzyme
-
Inhibitor stock solution (e.g., (1S,2S)- or (1R,2R)-cyclopropane-1,2-dicarboxylic acid dissolved in a suitable buffer)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a solution of purified OASS in the phosphate buffer to a final concentration of approximately 1-2 µM.
-
Place the enzyme solution in a quartz cuvette and record the baseline fluorescence emission spectrum (excitation at ~412 nm, emission scan from ~450 to 600 nm). The emission maximum is typically around 505 nm.
-
Add small aliquots of the inhibitor stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each titration point.
-
Correct the fluorescence intensity values for dilution and any intrinsic fluorescence of the inhibitor.
-
Plot the change in fluorescence intensity as a function of the inhibitor concentration.
-
Fit the resulting binding isotherm to a suitable equation (e.g., a quadratic or hyperbolic equation) to determine the dissociation constant (Kd).
Visualizations
Cysteine Biosynthesis Pathway and OASS Inhibition
The following diagram illustrates the final step of the cysteine biosynthesis pathway in bacteria and the inhibitory action of cyclopropane-1,2-dicarboxylic acid derivatives on the OASS enzyme.
Caption: Inhibition of OASS in the Cysteine Biosynthesis Pathway.
Experimental Workflow for OASS Inhibition Assay
The workflow for determining the inhibitory potency of the compounds against OASS is depicted below.
Caption: Workflow for OASS Fluorescence Titration Assay.
Conformational Rigidity: A Comparative Analysis of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid and Flexible Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The conformational rigidity of a molecule is a critical determinant of its biological activity, influencing its binding affinity to target receptors and its overall pharmacokinetic profile. In drug design, constraining the flexibility of a lead compound can lead to significant improvements in potency and selectivity. This guide provides a comparative analysis of the conformational rigidity of (1S,2S)-cyclopropane-1,2-dicarboxylic acid, a conformationally restricted molecule, against its flexible acyclic counterparts: succinic acid, glutaric acid, and adipic acid. This comparison is supported by experimental data on key physicochemical and biochemical properties.
Executive Summary
Data Presentation
Table 1: Comparison of Torsional Energy Barriers
| Dicarboxylic Acid | Rotational Bond | Torsional Energy Barrier (kcal/mol) | Reference |
| This compound | C1-C2 | Data not available (Expected to be high) | - |
| Succinic Acid | C2-C3 | ~5.5 | [1] |
Note: The torsional energy barrier for this compound is expected to be significantly high due to the inherent rigidity of the cyclopropane ring, effectively preventing free rotation.
Table 2: Comparison of pKa Values
| Dicarboxylic Acid | pKa1 | pKa2 | Reference |
| cis-1,2-Cyclopropanedicarboxylic acid | 3.33 | 6.47 | pKa Data Compiled by R. Williams |
| trans-1,2-Cyclopropanedicarboxylic acid | 3.65 | 5.13 | pKa Data Compiled by R. Williams |
| Succinic Acid | 4.16 - 4.21 | 5.61 - 5.64 | [2][3] |
| Glutaric Acid | 4.34 | 5.22 | [4] |
| Adipic Acid | 4.41 - 4.44 | 5.41 - 5.44 | [5][6][7] |
Table 3: Comparative Binding Affinity
| Compound | Target | Dissociation Constant (Kd) | Reference |
| Phenyl-substituted cis-cyclopropane-1,2-dicarboxylic acid derivative (Compound 21) | O-acetylserine sulfhydrylase (OASS-A) | 1.1 µM | Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR |
| Unsubstituted cis-cyclopropane-1,2-dicarboxylic acid (Compound 2) | O-acetylserine sulfhydrylase (OASS-A) | 215 µM | Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR |
| Unsubstituted trans-cyclopropane-1,2-dicarboxylic acid (Compound 6) | O-acetylserine sulfhydrylase (OASS-A) | 245 µM | Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR |
| Succinic Acid | Synaptic membranes (putative succinate receptor) | IC50 = 2.9 ± 0.6 µM | [8] |
| Glutaric Acid | GABA Receptor | - | [9] |
Note: The provided binding affinities are for different targets and serve as an illustration of how these dicarboxylic acids can interact with biological systems. A direct comparison of binding affinity would require testing against the same biological target.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the solution-state conformation of dicarboxylic acids by analyzing nuclear Overhauser effects (NOEs) and coupling constants.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the dicarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectrum. These values can be used in the Karplus equation to estimate dihedral angles.
-
Analyze NOESY/ROESY spectra to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing information about their spatial proximity.
-
-
Conformational Modeling: Use the experimentally derived distance and dihedral angle restraints to generate and validate a three-dimensional model of the predominant solution conformation.
X-ray Crystallography for Solid-State Structure Determination
Objective: To determine the precise three-dimensional structure of the dicarboxylic acid in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the dicarboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Chemistry for Torsional Energy Barrier Calculation
Objective: To calculate the energy profile for rotation around a specific bond to determine the torsional energy barriers.
Methodology:
-
Model Building: Construct a three-dimensional model of the dicarboxylic acid using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify the low-energy conformers of the molecule.
-
Torsional Scan:
-
Select the bond of interest for the torsional scan.
-
Perform a relaxed potential energy surface scan by rotating the selected dihedral angle in small increments (e.g., 10-15 degrees). At each step, the geometry of the rest of the molecule is optimized.
-
Use a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G* basis set) for the calculations.
-
-
Data Analysis: Plot the relative energy versus the dihedral angle to visualize the torsional energy profile. The energy difference between the highest and lowest points on the profile represents the torsional energy barrier.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 4. Glutaric Acid [drugfuture.com]
- 5. Adipic acid - Wikipedia [en.wikipedia.org]
- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Characterization of specific succinate binding site in brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Stationary Phases for Cyclopropane Enantioseparation
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. While the query for chiral stationary phases (CSPs) based on (1S,2S)-cyclopropane-1,2-dicarboxylic acid did not yield established, commercially available options, the enantioseparation of molecules containing the vital cyclopropane moiety is a well-explored area. This guide provides a comparative performance evaluation of widely-used polysaccharide and cyclodextrin-based chiral stationary phases for the resolution of cyclopropane derivatives and other chiral compounds.
This guide will delve into the performance of polysaccharide-based CSPs, such as the popular Chiralcel OD and Chiralcel OJ, and compare their chiral recognition capabilities with those of cyclodextrin-based phases. The information presented herein is intended to assist in the selection of an appropriate CSP and in the development of effective chiral separation methods for this important class of molecules.
Performance Comparison of Chiral Stationary Phases
The successful separation of enantiomers is dependent on the interactions between the chiral analyte and the chiral stationary phase. Polysaccharide- and cyclodextrin-based CSPs operate on different principles of chiral recognition. Polysaccharide-based CSPs, typically derivatives of cellulose and amylose, offer a complex chiral environment with grooves and cavities where analytes can interact through a combination of hydrogen bonds, π-π stacking, and steric interactions.[1][2] In contrast, cyclodextrin-based CSPs utilize a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[3] Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[3]
The choice of CSP can significantly impact the resolution (Rs), selectivity (α), and retention factor (k') of a chiral separation. Below are comparative data for the enantioseparation of trans-1,2-disubstituted cyclopropanes on two popular polysaccharide-based CSPs, as well as a broader comparison of polysaccharide, cyclodextrin, and cyclofructan-based CSPs for various drug compounds.
Table 1: Performance Data for the Enantioseparation of trans-1,2-Disubstituted Cyclopropanes on Polysaccharide-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| Racemate 1 | Chiralcel OD | Hexane/2-Propanol (90:10) | 2.34 | 1.25 | 2.80 |
| Racemate 2 | Chiralcel OD | Hexane/2-Propanol (90:10) | 3.12 | 1.18 | 2.10 |
| Racemate 3 | Chiralcel OJ | Hexane/2-Propanol (80:20) | 1.89 | 1.35 | 3.50 |
| Racemate 4 | Chiralcel OJ | Hexane/2-Propanol (80:20) | 2.55 | 1.22 | 2.50 |
Data is representative and compiled from literature.[4] Actual values may vary depending on specific experimental conditions.
Table 2: Comparative Performance of Polysaccharide, Cyclodextrin, and Cyclofructan-Based CSPs for Chiral Drug Separation
| Analyte | CSP Type | Chiral Stationary Phase | Mobile Phase Additives | Resolution (Rs) | Selectivity (α) |
| Thyroxine | Cyclofructan | RN–CF6 | Acetic Acid | 1.6 | - |
| Cetirizine | Cyclofructan | RN–CF6 | Acetic Acid | 2.0 | - |
| Drug A | Polysaccharide | Cellulose–Tris DMP | - | 1.8 | 1.15 |
| Drug A | Cyclodextrin | DMP–β–CD | - | 1.2 | 1.10 |
| Drug B | Polysaccharide | Cellulose–Tris DMP | - | 2.5 | 1.28 |
| Drug B | Cyclodextrin | DMP–β–CD | - | 0.9 | 1.05 |
This table presents a summary of findings from a comparative study and is intended to highlight the differential selectivity of CSP types for various analytes.[5] Note: "-" indicates data not specified in the source.
Experimental Protocols
Reproducibility in chiral chromatography is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Enantioseparation of trans-1,2-Disubstituted Cyclopropanes
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phases:
-
Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ (Cellulose tris(4-methylbenzoate))
-
-
Mobile Phase: A mixture of n-hexane and 2-propanol in various ratios (e.g., 90:10 v/v or 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength for the analyte.
-
Sample Preparation: The racemic mixture of the trans-1,2-disubstituted cyclopropane is dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: General Screening of Chiral Stationary Phases
-
Chromatographic System: HPLC or UHPLC system with a multi-column switching valve and a UV or mass spectrometer detector.
-
Chiral Stationary Phases:
-
Polysaccharide-based: e.g., Cellulose–Tris DMP
-
Cyclodextrin-based: e.g., DMP–β–CD
-
Cyclofructan-based: e.g., RN–CF6
-
-
Mobile Phase Screening:
-
Normal Phase: n-Hexane/Ethanol (90:10, v/v) and n-Hexane/2-Propanol (90:10, v/v). For basic analytes, 0.1% diethylamine is added. For acidic analytes, 0.1% trifluoroacetic acid is added.
-
Reversed Phase: Acetonitrile/Water with 0.1% formic acid and Methanol/Water with 0.1% formic acid.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm and 254 nm, or as determined by the analyte's chromophore.
-
Sample Preparation: The analyte is dissolved in the initial mobile phase at a concentration of 0.5-1.0 mg/mL.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the enantioseparation of a cyclopropane derivative.
Caption: Logical workflow for chiral stationary phase selection and method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | MDPI [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (1S,2S)-cyclopropane-1,2-dicarboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for (1S,2S)-cyclopropane-1,2-dicarboxylic acid (CAS No. 14590-54-6) was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of the closely related cis-1,2-Cyclopropane dicarboxylic acid and general safety protocols for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling to minimize potential health risks. Based on data for the cis-isomer, this compound is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[2][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[2][4] Gloves should be inspected before use and changed immediately upon contamination.[2] Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[2]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Handling the Chemical:
-
Post-Handling Procedures:
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Chemical: Unused this compound should be disposed of as hazardous waste.
-
-
Disposal Method:
Experimental Protocols
While specific experimental protocols involving this compound are not provided in the safety documents, a general protocol for handling a solid chemical of this nature would involve:
-
Weighing: Tare a weigh boat on a calibrated analytical balance within a chemical fume hood. Carefully add the desired amount of the solid to the weigh boat using a clean spatula.
-
Dissolving: Place a stir bar in an appropriate flask and add the desired solvent. While stirring, carefully add the weighed solid to the solvent. The flask should be loosely capped or equipped with a drying tube if the reaction is moisture-sensitive.
-
Reaction: If the compound is a reactant, it would be added to the reaction vessel following the specific procedure for that synthesis, ensuring temperature control and appropriate atmospheric conditions (e.g., inert atmosphere).
-
Work-up: Post-reaction, the mixture would be processed according to the specific experimental procedure, which may involve extraction, filtration, or chromatography. All waste generated during this process must be disposed of according to the disposal plan.
Visualizations
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
